Cobalt hydroxide oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
hydroxy(oxo)cobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.H2O.O/h;1H2;/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHSXQSAISCVNN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Co]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoHO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065171 | |
| Record name | Cobalt hydroxide oxide (Co(OH)O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.940 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12016-80-7 | |
| Record name | Cobalt oxyhydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12016-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCoO2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012016807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt hydroxide oxide (Co(OH)O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt hydroxide oxide (Co(OH)O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt hydroxide oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.455 | |
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Synthesis Methodologies for Cobalt Hydroxide Oxide and Its Derivatives
Solution-Based Synthesis Approaches
Solution-based methods are foundational in the synthesis of cobalt hydroxide (B78521) oxide, offering versatility and control over the final product's characteristics. These techniques range from electrochemical deposition to various chemical precipitation routes.
Electrodeposition Techniques
Electrodeposition is a powerful technique for synthesizing cobalt hydroxide films directly onto conductive substrates. This method typically involves a two-step process: the initial electrochemical deposition of cobalt hydroxide, followed by a thermal treatment (calcination) to form cobalt oxide. core.ac.ukresearchgate.net The process occurs in an electrolytic cell where a cobalt salt solution, such as cobalt nitrate (B79036) or cobalt chloride, serves as the electrolyte. core.ac.ukespublisher.com By applying a constant current or potential between a cathode (e.g., stainless steel) and an anode (e.g., Ir-coated Ti), a film of cobalt hydroxide is deposited on the cathode. core.ac.ukespublisher.com
The efficiency and properties of the deposited film are highly dependent on several parameters, including the concentration of the cobalt salt, current density, and the pH of the electrolyte. core.ac.ukresearchgate.net For instance, studies have shown that increasing the current density or the concentration of Co(II) ions can significantly enhance the current efficiency of the deposition process. researchgate.net Cathodic reduction of cobalt nitrate solutions typically leads to the formation of β-Co(OH)₂. core.ac.ukresearchgate.net The morphology of the deposited material can be controlled, with structures such as nanoflakes being reported. espublisher.com
A notable advancement in this area is the one-step cathodic electrodeposition of composite materials, such as Co(OH)₂-reduced graphene oxide nanocomposites, which are synthesized rapidly at a constant current density. rsc.org
Table 1: Effect of Synthesis Parameters on Current Efficiency in Electrodeposition of Cobalt Hydroxide This table summarizes the findings from studies on the galvanostatic electrodeposition of cobalt hydroxide from a cobalt nitrate solution.
| Parameter Varied | Condition | Resulting Current Efficiency (%) | Reference |
|---|---|---|---|
| Current Density (A/m²) | 200 | 41 | researchgate.net |
| 500 | 59 | researchgate.net | |
| Cobalt (II) Concentration (g/L) at 200 A/m² | 28 | 41 | researchgate.net |
| 42 | 59 | researchgate.net |
Soft Chemistry Routes
Soft chemistry methods provide a simple and effective pathway for the synthesis of cobalt-based nanomaterials, including cobalt hydroxide, cobalt oxyhydroxide (CoOOH), and cobalt oxides. acs.orgacs.org These routes are characterized by low-temperature processes and the use of precursors that are easily transformed. A typical synthesis involves precipitating cobalt hydroxide from a cobalt salt solution. acs.orgacs.org
For example, cobalt oxyhydroxide nanodiscs can be synthesized by dispersing a cobalt hydroxide precursor in deionized water and then adding a sodium hydroxide (NaOH) solution along with hydrogen peroxide (H₂O₂) at a moderately elevated temperature (e.g., 45 °C). acs.orgacs.org The resulting material, often β-Co(OH)₂, can exhibit well-defined morphologies, such as hexagonal nanostructures. acs.orgacs.org A key advantage of this method is the ability to maintain the morphology of the precursor through subsequent transformations. This topotactical relationship allows for the production of Co₃O₄ nanodiscs by the low-temperature calcination of the initially formed Co(OH)₂ nanodiscs. acs.orgacs.org
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal methods utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to synthesize crystalline materials. These techniques are highly effective for producing cobalt hydroxide and oxide nanostructures with controlled morphology. acs.orgmdpi.com
In a typical hydrothermal synthesis, a cobalt salt such as cobalt nitrate or cobalt acetate (B1210297) is heated in an aqueous solution with a mineralizer, like sodium acetate, at temperatures around 200 °C. nih.gov This process can yield various precursors, including cobalt hydroxide carbonate. nih.gov The morphology of the final product can be precisely controlled by introducing morphology-directing agents. For instance, using hydrazine (B178648) hydrate (B1144303) and Na₃PO₄ can lead to the formation of one-dimensional hierarchical β-Co(OH)₂ nanocolumns. acs.org
The choice of cobalt source and subsequent annealing temperatures plays a crucial role in determining the final phase and morphology. Using cobalt(II) nitrate as a precursor often leads to the formation of Co₃O₄, whereas precursors like cobalt sulfate (B86663) or cobalt chloride tend to yield Co(OH)₂ under similar hydrothermal conditions. jst.go.jp Solvothermal synthesis is a variation that employs organic solvents, such as ethanol, sometimes in a mixture with water, to achieve different reaction kinetics and product characteristics. u-tokyo.ac.jp
Table 2: Influence of Precursor and Annealing on Cobalt Oxide Synthesis This table illustrates how the choice of starting materials and thermal treatment affects the final cobalt oxide product in hydrothermal/solvothermal synthesis.
| Cobalt Source | Method | Annealing Temp. (°C) | Resulting Phase/Morphology | Reference |
|---|---|---|---|---|
| Cobalt(II) Nitrate Hexahydrate | Hydrothermal | 450 | Co₃O₄ (Microflowers) | mdpi.com |
| Cobalt(II) Nitrate Hexahydrate | Hydrothermal | 550 | Co₃O₄/CoO (Microflowers with nanowires) | mdpi.com |
| Cobalt(II) Nitrate | Hydrothermal | N/A | Co₃O₄ (Nanocubes) | jst.go.jp |
| CoSO₄ / CoCl₂ | Hydrothermal | N/A | Co(OH)₂ (Hexagonal platelets) | jst.go.jp |
Ultrasonic-Assisted Synthesis
The application of high-intensity ultrasound during synthesis, a technique known as sonochemistry, is an effective method for producing nanostructured cobalt hydroxide. inoe.romdpi.com The process involves the formation, growth, and collapse of micro-sized bubbles in the liquid medium, which generates localized high-temperature and high-pressure zones, accelerating reaction rates. mdpi.com
In a typical ultrasonic-assisted synthesis, a cobalt salt like cobalt acetate is mixed with a precipitating agent such as sodium hydroxide in an aqueous solution while being subjected to ultrasonic irradiation. inoe.ro A primary benefit of this method is the significant refinement of the resulting particle size. For example, ultrasonication during the precipitation of Co(OH)₂ can reduce particle sizes from approximately 400 nm to less than 50 nm. mdpi.combohrium.com This size reduction leads to a higher surface area and more active sites. When used to create composites, such as Co(OH)₂ on carbon black, the ultrasonic treatment ensures a more uniform distribution and intimate contact between the components, enhancing properties like electrocatalytic activity. mdpi.combohrium.com This method has also been used to synthesize specific polymorphs, such as α-cobalt hydroxide with a needle-like morphology. researchgate.net
Chemical Bath Deposition
Chemical Bath Deposition (CBD) is a straightforward, cost-effective, and rapid method for depositing thin films of materials directly onto a substrate from a solution at or near room temperature. itb.ac.iditb.ac.id This technique is particularly useful for creating nanostructured electrodes without the need for binders. itb.ac.id
The process generally involves immersing a substrate, such as carbon cloth, into a chemical bath containing a cobalt salt (e.g., cobalt chloride) and a complexing or precipitating agent (e.g., ammonium (B1175870) hydroxide). itb.ac.id Nanostructures, such as Co₂(OH)₃Cl nanoflakes, can be grown directly on the substrate fibers in a short amount of time. itb.ac.iditb.ac.id
An alternative approach involves first depositing a precursor film, like layered cobalt carbonate hydroxide (LCCH), onto a substrate such as fluorine-doped tin oxide (FTO). ncku.edu.twresearchgate.net This precursor film is then transformed into Co₃O₄ through pyrolysis. A key feature of the CBD method is the ability to control the morphology of the final nanostructure by varying the anion in the cobalt salt precursor. ncku.edu.twresearchgate.net
Table 3: Morphological Control of Co₃O₄ Films via Anion in Chemical Bath Deposition This table shows the resulting morphology of Co₃O₄ films synthesized by CBD using different cobalt salt precursors, followed by pyrolysis.
| Cobalt Source (Anion) | Resulting Morphology of Co₃O₄ Film | Reference |
|---|---|---|
| Cobalt Chloride | Straight acicular nanorods | ncku.edu.twresearchgate.net |
| Cobalt Nitrate | Bending acicular nanorods | ncku.edu.twresearchgate.net |
| Cobalt Acetate | Nanosheets | ncku.edu.twresearchgate.net |
| Cobalt Sulfate | Net-shaped nanosheets | ncku.edu.twresearchgate.net |
Precursor-Based Synthesis and Transformation
Many synthesis strategies for cobalt oxides and oxyhydroxides rely on the transformation of a pre-synthesized precursor material. Common precursors include different polymorphs of cobalt hydroxide (α-Co(OH)₂ and β-Co(OH)₂) and cobalt hydroxide carbonates. rsc.orggeoscienceworld.org These precursors are subjected to subsequent chemical or thermal treatments to yield the desired final product.
The transformations can be achieved through several routes:
Thermal Decomposition (Calcination): Heating a cobalt hydroxide or cobalt hydroxide carbonate precursor in air is a common method to produce cobalt oxides, typically Co₃O₄. acs.orgnih.gov This process often preserves the original morphology of the precursor, a phenomenon known as a topotactical relationship. acs.orgcambridge.org Cobalt hydroxide carbonates are particularly advantageous precursors as their decomposition does not produce toxic gases. geoscienceworld.org
Chemical Oxidation: Cobalt hydroxide can be chemically oxidized to form cobalt oxyhydroxide (CoOOH). For instance, treating β-Co(OH)₂ with an oxidizing agent like hydrogen peroxide (H₂O₂) can yield CoOOH. acs.orgacs.org
Electrochemical Oxidation: The transformation can also be driven electrochemically. For example, α-Co(OH)₂ can be electrochemically oxidized to γ-CoOOH, while β-Co(OH)₂ can be transformed into β-CoOOH. rsc.org
Hydrothermal Treatment: This method can be used not only for initial synthesis but also for transformation. The Kirkendall diffusion effect, which occurs during hydrothermal treatment, can be exploited to convert solid nanostructures into hollow ones. nih.gov
Solid-State Reaction: Precursors can be reacted with other compounds in the solid state to form more complex materials. For example, β-Co(OH)₂ nanoparticles can serve as a precursor for synthesizing Lithium cobalt oxide (LiCoO₂) by reacting them with a lithium source like LiOH. researchgate.net
The ability to synthesize a precursor with a specific morphology and then convert it to a different compound while retaining that morphology is a powerful tool in materials science for creating nanostructures with tailored properties. acs.orgacs.org
Calcination and Thermal Decomposition Routes
Calcination and thermal decomposition are widely utilized methods for synthesizing cobalt oxides from various precursors, such as cobalt hydroxides and salts. acs.orgijnnonline.net These techniques involve heating the precursor material to a specific temperature in a controlled atmosphere to induce chemical and physical transformations.
The thermal decomposition of cobalt(II) hydroxide (Co(OH)₂) is a common route to produce cobalt oxides. acs.orgresearchgate.net The process typically involves multiple stages of mass loss corresponding to dehydroxylation and oxidation. acs.org For instance, the major mass loss for Co(OH)₂ can occur around 130 °C, attributed to its conversion to Co₃O₄. acs.org The thermal decomposition of CoOOH itself occurs at higher temperatures, around 252 °C, also yielding Co₃O₄. acs.org The final product of thermal decomposition is often influenced by the calcination temperature; for example, Co₃O₄ can be transformed into CoO at temperatures above 800-900 °C. acs.orgrsc.org
Different cobalt precursors, such as cobalt nitrate or cobalt acetate, can also be used. ijnnonline.netmdpi.com The calcination of cobalt hydroxide prepared from cobalt nitrate at temperatures ranging from 300°C to 700°C has been shown to produce Co₃O₄ nanoparticles, with particle size increasing with higher temperatures. ijnnonline.net A study on the thermal evolution of various cobalt hydroxide phases revealed that Co₃O₄ can start to form at temperatures as low as 165°C, particularly from hydrotalcite-like phases. rsc.org
Below is a data table summarizing the thermal decomposition of cobalt compounds:
| Precursor | Decomposition Temperature | Product | Atmosphere |
|---|---|---|---|
| β-Co(OH)₂ | ~130 °C | Co₃O₄ | Not specified |
| CoOOH | 252 °C | Co₃O₄ | Not specified |
| Co(OH)₂ | 168 °C | CoO | Vacuum |
| Co₃O₄ | >900 °C | CoO | Air |
| Co(OH)₂ | 350 °C | Co₃O₄ | Air |
Electrochemical Oxidation of Precursors
Electrochemical oxidation offers a versatile and controllable method for synthesizing cobalt hydroxide oxide and its related compounds directly on a conductive substrate. ktu.ltaalto.fi This technique involves the application of an electrical potential or current to a precursor material in an electrolytic solution, inducing oxidation and the formation of the desired phase. ktu.lt
A common approach is the electrochemical oxidation of cobalt(II) hydroxide (Co(OH)₂) to form cobalt(III) oxyhydroxide (CoOOH). rsc.orgescholarship.org The process can be controlled to selectively produce different polymorphs. For example, α-Co(OH)₂ can be electrochemically oxidized to γ-CoOOH, while β-Co(OH)₂ transforms into β-CoOOH. rsc.org This method allows for the direct synthesis of CoOOH films on various substrates, such as stainless steel. ktu.lt The oxidation of a Co metal surface in an alkaline electrolyte has been observed to form a layer of Co(OH)₂ at lower potentials, which is then partially oxidized to CoOOH as the potential increases. escholarship.org
The synthesis can be performed under various conditions. Galvanostatic deposition from cobalt acetate solutions has been used to prepare α-Co(OH)₂ films, which can then be electrochemically oxidized to CoOOH. ktu.lt Pulsed electrodeposition is another strategy that allows for fine control over the resulting nanostructure. aip.org By modulating the applied potential and cobalt ion concentration, the process can be tuned to produce different morphologies, from hexagonal nanoplatelets to nanoflakes. researchgate.net
The following table details various electrochemical synthesis routes for cobalt hydroxide oxides:
| Precursor | Electrochemical Method | Product | Key Finding |
|---|---|---|---|
| α-Co(OH)₂ | Oxidative Transformation | γ-CoOOH | Selective phase transformation achieved. rsc.org |
| β-Co(OH)₂ | Oxidative Transformation | β-CoOOH | Selective phase transformation achieved. rsc.org |
| Co Metal | Anodic Oxidation | CoOOH/Co(OH)₂ mixture | Formation of an active layer for oxygen evolution. escholarship.org |
| Cobalt Acetate Solution | Galvanostatic Deposition & Oxidation | CoOOH | Formation of black oxohydroxide film. ktu.lt |
| Electrodeposited Co Layer | Electrochemical Oxidation & Thermal Treatment | Co₃O₄ | A two-step process to form polycrystalline Co₃O₄. aalto.fi |
Green and Sustainable Synthesis Strategies
In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for nanoparticle synthesis. e3s-conferences.orgnih.gov These "green" approaches utilize natural resources and mild reaction conditions to minimize the use of hazardous chemicals and reduce energy consumption. nih.gove3s-conferences.org
One prominent green synthesis strategy involves the use of plant extracts. nih.govresearchgate.net Phytochemicals present in plants, such as flavonoids, polyphenols, and alkaloids, can act as reducing and capping agents, facilitating the formation of nanoparticles. nih.gov For instance, extracts from pineapple peels (Ananas comosus) have been successfully used to synthesize cobalt oxide nanoparticles from a cobalt(II) chloride precursor. e3s-conferences.orge3s-conferences.org Similarly, fruit extracts of Litchi chinensis have been employed for the bio-mediated synthesis of Co₃O₄ nanoparticles, resulting in materials with a distinct rod-like morphology. nih.gov These methods are often simple, cost-effective, and can be performed at room temperature or with gentle heating. researchgate.net
Another sustainable approach is the use of microorganisms, such as bacteria and fungi, for nanoparticle synthesis. nih.gov These biological systems can mediate the reduction of metal ions and control the growth of nanoparticles. While less common for this compound specifically, the principles of using biological molecules like starch or egg albumin as templates or stabilizing agents are applicable. nih.gov The use of carboxymethyl cellulose, a derivative of the natural polymer cellulose, has been reported for the eco-friendly synthesis of mesoporous cobalt hydroxide. researchgate.net
Morphology-Controlled Synthesis
The morphology of this compound, including its size, shape, and dimensionality, plays a crucial role in determining its physical and chemical properties. researchgate.netacs.org Consequently, significant research has been dedicated to developing synthesis methods that allow for precise control over the final morphology of the material. acs.org
Hydrothermal and solvothermal methods are powerful techniques for achieving morphology control. acs.orgnih.gov By adjusting parameters such as reaction time, temperature, and the use of structure-directing agents, various nanostructures can be obtained. acs.orgacs.org For example, a simple solvothermal method has been used to synthesize cubic spinel Co₃O₄ nanoparticles with spherical and hexagonal platelet morphologies by tuning the reaction time. acs.org A facile hydrothermal route in the presence of poly(vinylpyrrolidone) has been shown to produce high yields of uniform, hexagonally shaped β-cobalt hydroxide nanoplatelets. acs.org The self-assembly of CoOOH nanodiscs into string-like structures has also been achieved via a hydrothermal method, with the formation process involving nucleation, oriented attachment, and self-assembly steps. nih.govacs.org
Electrochemical methods also offer excellent control over morphology. aip.orgresearchgate.net By varying the electrode potential and electrolyte concentration, the morphology of electrodeposited cobalt-based materials can be readily modified. researchgate.net For instance, potentiostatic electrodeposition can yield cobalt hexagonal nanoplatelets at lower cobalt ion concentrations, while higher concentrations lead to the formation of cobalt hydroxide nanoflakes. researchgate.net Interface-assisted synthesis, using a liquid/liquid interface like n-butanol/water, has been demonstrated to tune the morphology of α-cobalt hydroxide from irregular nanoflakes to flower-like structures by simply altering the solvent ratio. acs.org
The table below highlights methods for controlling the morphology of this compound:
| Synthesis Method | Controlling Factor | Resulting Morphology | Precursor |
|---|---|---|---|
| Solvothermal | Reaction Time | Spherical & Hexagonal Platelet Co₃O₄ | Not Specified |
| Hydrothermal | Poly(vinylpyrrolidone) (PVP) | β-Co(OH)₂ Nanoplatelets | Not Specified |
| Hydrothermal | Self-Assembly | Strings of CoOOH Nanodiscs | Not Specified |
| Electrodeposition | Potential & Ion Concentration | Hexagonal Nanoplatelets or Nanoflakes | Cobalt Ions |
| Interface-Assisted | Solvent Ratio (n-butanol/water) | Irregular Nanoflakes to Flower-like α-Co(OH)₂ | Not Specified |
Synthesis of Mixed-Phase and Composite this compound Materials
To enhance the properties of this compound for various applications, researchers often synthesize mixed-phase materials or create composites with other functional materials. bohrium.comacs.org This approach aims to leverage synergistic effects between different components to improve characteristics like electrical conductivity, stability, and catalytic activity. researchgate.net
Mixed-phase materials containing different cobalt oxide or hydroxide species can exhibit unique properties. researchgate.netmdpi.com For example, a mixed phase of Co(OH)₂/CoOOH has been synthesized through a two-step electrochemical process. mdpi.com This material showed improved thermal stability and electrochemical performance as a cathode for aqueous zinc ion batteries compared to pure Co(OH)₂. mdpi.com Another study reported a green solution method to create a mixed-phase CoO@Co₃O₄@C composite, where the different cobalt oxide phases are distributed within an amorphous carbon network. researchgate.net
Composites of this compound with carbon-based materials are particularly common. researchgate.netbohrium.com Carbon materials like carbon nanotubes (CNTs) and graphene are incorporated to improve the electrical conductivity and structural stability of the cobalt hydroxide, which often suffers from low conductivity. researchgate.net For instance, Co(OH)₂ nanosheets have been electrodeposited onto a substrate of carbon nanotubes grown on carbon paper. researchgate.net Similarly, a three-dimensional composite of nickel-cobalt (B8461503) dual hydroxide nanoneedles grown on a carbon nanotube framework was synthesized using a one-step hydrothermal method. acs.org These composite structures often exhibit enhanced performance in applications like supercapacitors due to the synergistic effects between the components. acs.orgresearchgate.net
Advanced Characterization Techniques for Cobalt Hydroxide Oxide Materials
Structural Analysis Techniques
Structural analysis is fundamental to understanding the crystalline nature, phase composition, and morphology of cobalt hydroxide (B78521) oxide. Techniques like X-ray diffraction provide crystallographic information, while electron microscopy reveals the material's micro- and nanostructure.
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of cobalt hydroxide oxide materials. inoe.roinoe.ro The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phases present. For instance, XRD patterns can distinguish between the hexagonal crystal structure of β-Co(OH)₂ and the cubic spinel structure of Co₃O₄, which is often formed upon thermal treatment of the hydroxide precursor. inoe.roinoe.roacs.org The positions and intensities of the diffraction peaks are compared against standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the material. inoe.roacs.org For example, the hexagonal phase of cobalt hydroxide is confirmed by diffraction peaks corresponding to specific crystal planes, as shown in the table below. inoe.ro Furthermore, the width of the diffraction peaks can be used in the Scherrer formula to estimate the average crystallite size of the nanoparticles. inoe.ro Studies have used XRD to monitor the transformation of cobalt hydroxide to cobalt oxides, confirming the formation of pure phases after processes like calcination. researchgate.netrsc.org
Selected Area Electron Diffraction (SAED) is a complementary technique performed within a Transmission Electron Microscope (TEM). wikipedia.org SAED provides crystallographic information from a localized area of the sample. The resulting diffraction pattern can determine if a material is single-crystalline (a regular pattern of sharp spots), polycrystalline (a set of concentric rings), or amorphous (diffuse, broad rings). wikipedia.orgyoutube.com In the study of this compound, SAED patterns confirm the crystallinity of synthesized nanostructures. acs.orgacs.org For polycrystalline materials like Co₃O₄, the diffraction rings can be indexed to specific crystal planes, corroborating the XRD findings. researchgate.net The technique is crucial for confirming the structural integrity and orientation of individual nanoparticles or domains within a larger assembly. acs.org For example, SAED has been used to identify the lattice spacings in cobalt hydroxide, which correspond to specific diffraction angles. researchgate.net
Table 1: Representative XRD Diffraction Peaks for Hexagonal Cobalt Hydroxide (β-Co(OH)₂)
| 2θ (degrees) | Miller Indices (hkl) |
|---|---|
| ~19.1 | (001) |
| ~32.5 | (100) |
| ~38.0 | (101) |
| ~51.4 | (102) |
| ~58.2 | (110) |
| ~61.7 | (111) |
Note: Peak positions can vary slightly based on experimental conditions and sample preparation. Data compiled from multiple sources.
Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and microstructure of this compound materials. inoe.roinoe.ro This technique provides detailed images of the sample's surface, revealing particle shape, size, and aggregation. Studies have used SEM to characterize various morphologies of cobalt hydroxide, including globular aggregates, nanosheets, and hexagonal microplates. inoe.ronih.govresearchgate.net For example, SEM images have shown that cobalt hydroxide can be synthesized as nanosheets that gather to form a continuous sheet. nih.gov The morphology observed via SEM is often correlated with the synthesis method and conditions. researchgate.net
High-Resolution Transmission Electron Microscopy (HRTEM) offers significantly higher magnification and resolution, allowing for the direct visualization of the material's crystal lattice. nih.gov HRTEM images can reveal the atomic arrangement within a single nanoparticle, showing the lattice fringes (the periodic lines corresponding to atomic planes). researchgate.netresearchgate.net The distance between these fringes can be measured and correlated with the d-spacing values obtained from XRD and SAED, confirming the crystal structure and orientation. researchgate.net HRTEM is particularly powerful for studying defects, interfaces, and phase transformations at the atomic scale. For instance, researchers have used in-situ HRTEM to observe the real-time crystallization and phase transition of amorphous cobalt hydroxide nanosheets into crystalline cobalt oxides induced by electron-beam irradiation. nih.govresearchgate.net
Spectroscopic Characterization
Spectroscopic techniques probe the interactions between electromagnetic radiation and the material to provide information about chemical bonding, elemental composition, and vibrational modes. These methods are essential for confirming the chemical state and functional groups within this compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and, critically, the chemical and electronic state of the elements within a material. youtube.com For this compound, XPS is invaluable for distinguishing between the different oxidation states of cobalt, primarily Co²⁺ and Co³⁺. acs.orgresearchgate.net The XPS spectrum provides the binding energies of core-level electrons. The Co 2p region of the spectrum is of particular interest, as it is deconvoluted into two main peaks, Co 2p₃/₂ and Co 2p₁/₂, along with characteristic satellite peaks. researchgate.netcolab.ws The positions of these peaks and the energy separation between them are indicative of the cobalt oxidation state. For instance, the binding energies for Co(OH)₂, which contains Co²⁺, are distinct from those for CoOOH or Co₃O₄, which contain Co³⁺. acs.orgcolab.ws Similarly, the O 1s spectrum can be analyzed to differentiate between oxygen in hydroxide (OH⁻) groups and oxygen in metal-oxide (O²⁻) lattices. acs.org
Table 2: Typical Binding Energies from XPS for Cobalt Hydroxide and Oxides
| Species | Core Level | Binding Energy (eV) | Key Features |
|---|---|---|---|
| Co(OH)₂ | Co 2p₃/₂ | ~781.0 - 782.2 | Strong satellite peaks, indicative of high-spin Co²⁺ |
| O 1s | ~531.2 | Corresponds to hydroxyl (OH⁻) groups | |
| CoOOH | Co 2p₃/₂ | ~780.0 | Weaker satellite features compared to Co²⁺ |
| O 1s | ~529.8 (M-O), ~531.0 (M-OH) | Shows peaks for both oxide and hydroxide | |
| Co₃O₄ | Co 2p₃/₂ | ~780.0 (Co³⁺), ~781.5 (Co²⁺) | Shows contributions from both Co²⁺ and Co³⁺ |
| O 1s | ~530.0 | Corresponds to lattice oxide (O²⁻) |
Note: Binding energies are approximate and can be influenced by sample preparation, calibration, and surface chemistry. Data compiled from multiple sources. acs.orgcolab.ws
Raman spectroscopy is a non-destructive light scattering technique used to observe the vibrational modes of a material. It provides a structural fingerprint that can be used to identify specific crystalline phases and molecular structures. In the analysis of cobalt-based materials, Raman spectroscopy clearly distinguishes between Co(OH)₂, CoOOH, and Co₃O₄. acs.orgacs.org Each compound exhibits a unique set of Raman-active modes corresponding to specific bond vibrations, such as the stretching and bending of Co-O and O-H bonds. For example, β-Co(OH)₂ shows characteristic peaks including a strong Co-O symmetric stretching mode (A₁g) around 520 cm⁻¹ and an O-H vibrational mode around 3564 cm⁻¹. researchgate.net Upon transformation to the spinel Co₃O₄, these peaks disappear and are replaced by a new set of intense peaks characteristic of the Co₃O₄ structure. acs.org The technique is also sensitive to structural disorder and pressure-induced changes. bohrium.comprinceton.edu
Table 3: Characteristic Raman Peaks for Cobalt Hydroxide and Cobalt Oxide
| Compound | Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| Co(OH)₂ | ~452 | O-Co-O bending mode |
| ~520 | A₁g (Co-O symmetric stretch) | |
| ~3564-3572 | O-H stretching mode | |
| Co₃O₄ | ~194 | F₂g |
| ~482 | E_g_ | |
| ~522 | F₂g | |
| ~618 | F₂g | |
| ~691 | A₁g |
Note: Peak positions can vary slightly. Data compiled from multiple sources. acs.orgresearchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is primarily used to detect the presence of hydroxyl (O-H) groups and cobalt-oxygen (Co-O) bonds. rsc.org The FTIR spectrum of Co(OH)₂ is characterized by a strong, broad absorption band around 3500 cm⁻¹, which is attributed to the stretching vibration of O-H groups in the hydroxide lattice and from adsorbed molecular water. researchgate.net Another weaker band around 1625 cm⁻¹ is due to the bending mode of water molecules. researchgate.net The region below 1000 cm⁻¹ contains peaks corresponding to Co-O vibrations. The thermal transformation of Co(OH)₂ to Co₃O₄ can be monitored with FTIR; the process is marked by the disappearance of the O-H stretching band and the emergence of two distinct, strong absorption bands characteristic of the Co-O bonds in the spinel structure of Co₃O₄. researchgate.netresearchgate.net
Table 4: Key FTIR Absorption Bands for Cobalt Hydroxide and Cobalt Oxide
| Compound | Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode |
|---|---|---|
| Co(OH)₂ | ~3500 (strong, broad) | O-H stretching (hydroxyl groups, molecular water) |
| ~1625 (weak) | H-O-H bending (molecular water) | |
| < 1000 | Co-O vibrations | |
| Co₃O₄ | ~663 (strong) | Co³⁺-O stretching in tetrahedral sites |
| ~565 (strong) | Co²⁺-O stretching in octahedral sites |
Note: Peak positions can vary based on sample crystallinity and preparation. Data compiled from multiple sources. researchgate.netresearchgate.net
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for characterizing the thermal stability and decomposition behavior of this compound and its precursors. tandfonline.com TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. acs.orgscience.gov
The thermal decomposition of cobalt hydroxides typically occurs in distinct stages. rsc.org A comparative study of various cobalt hydroxide phases identified three major decomposition steps:
Dehydration: Loss of interlayer water, typically occurring between 149-164°C. rsc.org
Dehydroxylation (Hydrotalcite-like phases): Decomposition of the hydroxide layers and intercalated anions (e.g., nitrate) at around 185-197°C. rsc.org
Dehydroxylation (Brucite-like phases): Decomposition of the brucite-like β-Co(OH)₂ structure at a slightly higher temperature range of 219-222°C. rsc.org
The product of this initial decomposition is often the spinel cobalt oxide (Co₃O₄), which can start forming at temperatures as low as 165°C. rsc.orgnih.gov An intermediate hydrogen cobaltite (B72492) (HCoO₂) phase may also form, which decomposes at approximately 258-270°C. rsc.org At much higher temperatures, Co₃O₄ further decomposes into cobalt(II) oxide (CoO). This transformation occurs between 842-858°C in a nitrogen atmosphere and 935-948°C in air. rsc.org
TGA is also used to quantify the extent of chemical reactions, such as the hydrothermal hydration of CoO to Co(OH)₂. The characteristic mass loss associated with the decomposition of Co(OH)₂ around 180°C under an inert atmosphere can be used to determine the degree of hydration. tandfonline.com
The table below presents a summary of the key thermal decomposition stages for cobalt hydroxides.
| Temperature Range (°C) | Process | Resulting Product | Reference |
| 149 - 164 | Dehydration (loss of interlayer water) | Anhydrous phase | rsc.org |
| 180 | Decomposition of Co(OH)₂ | CoO | tandfonline.com |
| 185 - 197 | Dehydroxylation (hydrotalcite-like α-phase) | Co₃O₄ | rsc.org |
| 219 - 222 | Dehydroxylation (brucite-like β-phase) | Co₃O₄ | rsc.org |
| 258 - 270 | Decomposition of HCoO₂ intermediate | Co₃O₄ | rsc.org |
| 842 - 858 (in N₂) | Reduction of Co₃O₄ | CoO | rsc.org |
| 935 - 948 (in air) | Reduction of Co₃O₄ | CoO | rsc.org |
This table is interactive. You can sort and filter the data.
Surface Area and Porosity Analysis
The surface area and porosity of this compound materials are critical parameters that significantly influence their performance in applications such as catalysis and energy storage, where a high surface area is often directly correlated with enhanced activity. acs.org The Brunauer-Emmett-Teller (BET) method, based on the physical adsorption of gas molecules (typically nitrogen) onto the material's surface, is the standard technique for determining specific surface area.
The synthesis method and resulting morphology of cobalt hydroxide and oxide materials have a profound impact on their surface characteristics. For example, porous hexagonal nanostructures of cobalt oxides exhibit high surface areas. The BET surface area of porous Co₃O₄ hexagons has been measured at 221.6 m²/g, which is significantly higher than that of porous CoO hexagons (65.14 m²/g). amazonaws.com
The analysis of nitrogen adsorption-desorption isotherms provides further details about the porous nature of the material, including the total pore volume and the average pore diameter. amazonaws.com This information is crucial for understanding how reactants and electrolytes access the active sites within the material's structure. For instance, the conversion of cobalt hydroxide nanosheets into porous Co₃O₄ nanosheets and nanorings via thermal decomposition is a strategy to create high-surface-area materials. nih.gov The surface areas of oxides derived from cobalt hydroxides have been found to be proportional to the amount of intercalated anions in the precursor hydroxide phase, suggesting that the precursor structure plays a key role in templating the final oxide's porosity. rsc.org
The table below provides BET surface area and porosity data for various cobalt oxide materials.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (Å) | Reference |
| Co₃O₄ Porous Hexagons | 221.6 | 0.24 | 43.37 | amazonaws.com |
| CoO Porous Hexagons | 65.14 | 0.18 | 113.6 | amazonaws.com |
| NiCo₂O₄ Porous Hexagons | 97.18 | 0.26 | 35.27 | amazonaws.com |
This table is interactive. You can sort and filter the data.
Structural and Morphological Engineering of Cobalt Hydroxide Oxide Nanomaterials
Polymorphic Forms: α- and β-Cobalt Hydroxide (B78521) Structures
Cobalt hydroxide, the precursor to cobalt hydroxide oxide, primarily exists in two polymorphic forms: α-Co(OH)₂ and β-Co(OH)₂. nih.gov These forms are distinguished by their crystal structures, which subsequently influence the properties of the CoOOH derived from them.
The β-Co(OH)₂ phase adopts a brucite-like crystal structure, which is thermodynamically stable. nih.gov It consists of hexagonally close-packed hydroxyl ions with Co(II) ions occupying the octahedral sites, forming neutral Co(OH)₂ layers stacked via weak hydrogen bonds. inoe.ro
In contrast, α-Co(OH)₂ is a metastable, hydrotalcite-like phase. nih.gov Its structure is composed of positively charged [Co(OH)₂₋ₓ]ˣ⁺ layers. This positive charge arises from a deficit of hydroxide groups in the main layers. To maintain charge neutrality, anions (such as CO₃²⁻, Cl⁻, or NO₃⁻) and water molecules are intercalated into the interlayer space or galleries. researchgate.netresearchgate.net This intercalation results in a significantly larger interlayer spacing in α-Co(OH)₂ (~7 Å) compared to β-Co(OH)₂ (~4 Å). nih.gov The specific nature of the intercalated anions can have a considerable effect on the morphology and properties of the resulting material. nih.gov
These precursor phases can be transformed into different forms of this compound. For instance, the electrochemical oxidation of β-Co(OH)₂ typically yields β-CoOOH, while the oxidation of α-Co(OH)₂ can lead to the formation of γ-CoOOH. rsc.org This transformation underscores the importance of controlling the initial cobalt hydroxide structure to engineer the final CoOOH phase.
| Property | α-Co(OH)₂ | β-Co(OH)₂ |
| Crystal Structure | Hydrotalcite-like | Brucite-like |
| Stability | Metastable | Thermodynamically stable |
| Interlayer Spacing | ~7 Å | ~4 Å |
| Interlayer Species | Anions (e.g., CO₃²⁻, Cl⁻) and H₂O | None |
| Layer Charge | Positive | Neutral |
| Typical Oxidation Product | γ-CoOOH | β-CoOOH |
Layered Structures and Interlayer Chemistry
The layered nature of this compound is a defining characteristic that profoundly impacts its functionality. The structure consists of stacked sheets of edge-sharing CoO₆ octahedra. acs.org The space between these layers, known as the interlayer gallery or van der Waals gap, is a critical area for chemical modification and plays a pivotal role in the material's electrochemical and catalytic properties.
In the case of CoOOH derived from α-Co(OH)₂, the interlayer chemistry is particularly rich. The presence of intercalated anions and water molecules not only expands the interlayer distance but also influences the electronic structure and stability of the material. researchgate.net The ability to pre-intercalate various species into the hydroxide precursor provides a powerful tool for tuning the final properties of the CoOOH. For example, intercalating large organic anions, such as benzoate, into the cobalt hydroxide precursor leads to a significant expansion of the interlayer spacing. nih.gov This expansion can enhance performance in applications like electrocatalysis by facilitating the diffusion and transport of electrolyte ions to the active sites within the material's structure. nih.gov
The chemistry within these interlayers is dynamic. Processes such as ion exchange, intercalation, and de-intercalation are central to the function of CoOOH in energy storage applications. The expanded interlayer spacing of the α-derived phases is considered beneficial for electrochemical activity compared to the more compact β-phase. researchgate.net
| Feature | Description | Significance |
| Basic Structure | Stacked 2D sheets of edge-sharing CoO₆ octahedra. | Provides a framework for intercalation and surface reactions. |
| Interlayer Space | The gallery between the CoO₆ layers. | Can host various species like anions and water molecules. |
| Intercalation | Insertion of guest species (e.g., anions, water, polymers) into the interlayer. | Expands layer spacing, modifies electronic properties, improves ion transport. nih.gov |
| Anion Influence | The type and size of intercalated anions affect interlayer distance and stability. | Allows for tunable material properties for specific applications. nih.gov |
Nanostructured Architectures and Their Influence on Performance
The macroscopic performance of this compound is heavily dependent on its nanostructured architecture. Engineering the morphology of CoOOH at the nanoscale allows for the optimization of surface area, exposure of active sites, and facilitation of mass and charge transport.
Nanodiscs, Nanoplatelets, and Nanosheets
Two-dimensional (2D) nanostructures like nanodiscs, nanoplatelets, and nanosheets are of particular interest due to their high surface-area-to-volume ratio. These morphologies maximize the exposure of the material's surface to the surrounding environment, which is highly advantageous for applications in catalysis and energy storage.
Researchers have developed methods to synthesize cobalt hydroxide nanodiscs with hexagonal morphologies, which can then be converted into CoOOH and subsequently Co₃O₄ while retaining the disc-like shape through a topotactical relationship. qut.edu.auacs.org This preservation of morphology allows for precise structural control. Similarly, the synthesis of β-Co(OH)₂ nanosheets has been achieved through techniques like cathode glow discharge electrolysis. researchgate.net These ultrathin structures, often just a few nanometers thick, provide a vast number of accessible surface atoms and can shorten the diffusion paths for ions and electrons. CoOOH nanosheets have been shown to be promising anode materials for lithium-ion batteries and effective catalysts for the oxygen evolution reaction (OER). rsc.orgresearchgate.net
Nanorings and Hollow Architectures
Moving beyond simple 2D structures, more complex morphologies such as nanorings and hollow architectures offer unique advantages. These structures not only possess high surface areas but also feature distinct inner and outer surfaces, which can lead to enhanced performance.
Hollow nanostructures of cobalt-based materials can be fabricated through various methods, including template-assisted synthesis and template-free approaches like pulsed laser ablation in liquid. mdpi.com For instance, Ga/CoOOH core-shell nanospheres have been used as precursors to create a variety of Co-based hollow nanoparticles. mdpi.com The hollow interior increases the number of active sites and improves interfacial area, benefiting catalytic reactions. mdpi.com Facile synthesis of CoOOH nanorings on reduced graphene oxide has also been reported, demonstrating superior catalytic activity in reduction reactions due to the synergistic effect between the highly dispersed nanorings and the conductive support. nih.gov The unique topology of these architectures can help prevent the aggregation of nanoparticles and facilitate efficient mass transport. nih.govnih.gov
Hierarchical and Composite Nanostructures
Hierarchical nanostructures are complex, multi-level architectures assembled from primary nanoscale building blocks. These structures combine the benefits of nanoscale components with microscale organization, leading to improved stability and performance. For example, hierarchical β-Co(OH)₂ nanocolumns have been synthesized, which are formed by the organized assembly of thin nanoplatelets onto nanorod backbones. acs.org Such structures provide a large, accessible surface area while maintaining structural integrity.
Defect Engineering and Active Site Exposure
The catalytic and electrochemical activity of CoOOH is not solely determined by its morphology but also by the atomic-level structure of its surface, particularly the presence of defects and the nature of exposed active sites. Defect engineering involves the intentional creation of imperfections, such as vacancies, to modulate the material's electronic structure and create more catalytically active centers.
Oxygen vacancies are a common and effective type of defect introduced into metal oxides. Creating oxygen vacancies in CoOOH, for instance through laser ablation in liquids, has been shown to optimize the absorption of reaction intermediates and improve electrical conductivity, leading to excellent OER activity. nih.gov Cationic vacancies can also play a crucial role, as they have been found to accelerate the formation of the active CoOOH phase from hydroxide precursors, thereby enhancing performance in the electrooxidation of biomass. rsc.org The introduction of cobalt vacancies in Co₃O₄ has been shown to accelerate the formation of CoOOH active sites during the OER. bohrium.com Defects can also promote topotactic transformations, for example, from Co(OH)₂ to CoOOH, by creating nucleation sites. ktu.lt
Identifying the precise location of active sites is key to understanding catalytic mechanisms and designing better catalysts. For CoOOH, research has shown that the active sites are not uniformly distributed across the surface. Studies using well-defined CoOOH nanorods and nanosheets have revealed that the catalytic active sites for the OER are located exclusively on the lateral facets rather than the basal planes. researchgate.netnih.gov These lateral facets feature coordinatively unsaturated cobalt sites that exhibit enhanced reactivity. researchgate.netnih.gov This understanding highlights that maximizing the exposure of these specific facets through morphological control is a critical strategy for boosting the catalytic performance of CoOOH nanomaterials.
Structural Stability and Phase Transformations under Operating Conditions
Under the oxidizing potentials required for reactions like the oxygen evolution reaction (OER), many cobalt-based precatalysts, including cobalt oxides, hydroxides, and chalcogenides, undergo in situ transformation to form cobalt oxyhydroxide at the surface. nih.govrsc.orgmdpi.com This resulting CoOOH is widely considered the active catalytic center. nih.gov The nature of the initial material, or precatalyst, can significantly influence the structure and defect density of the CoOOH formed, which in turn affects its catalytic activity. For instance, a semi-oxidized Co-CoO precatalyst was found to transform into CoOOH with a higher density of oxygen vacancies compared to CoOOH derived from a Co/graphene oxide precatalyst, leading to enhanced OER performance. rsc.org
The crystal structure of the CoOOH phase plays a crucial role in its stability and activity. Electrochemical oxidation can transform α-Co(OH)₂ and β-Co(OH)₂ into γ-CoOOH and β-CoOOH, respectively. rsc.orgresearchgate.netresearchgate.net Studies have shown that γ-CoOOH exhibits better catalytic activity for the OER compared to β-CoOOH. rsc.orgresearchgate.net Conversely, β-CoOOH has demonstrated higher selectivity for the chloride oxidation reaction. rsc.org Some phases exhibit remarkable stability; for example, epitaxial β-CoOOH(001) films have been found to be structurally stable across a wide range of electrochemical potentials and pH levels from neutral to alkaline. researchgate.net In contrast, materials like Co₃O₄ can undergo reversible, potential-dependent structural changes in a thin surface layer, forming an active CoOOH-like skin. researchgate.netbohrium.com
The stability of CoOOH is also influenced by the electrolyte's pH and composition. While stable in alkaline and neutral media, cobalt oxides can be prone to dissolution in acidic conditions. researchgate.netacs.org However, directly synthesized CoOOH has demonstrated notable stability and activity across a broad pH range, even showing stable operation for 400 hours in a proton exchange membrane water electrolyzer under acidic conditions. researchgate.netdtu.dk The incorporation of other elements, such as iron, can dramatically enhance the intrinsic activity of CoOOH but may also affect its stability. acs.orgnih.gov Co₁₋ₓFeₓ(OOH) films with high iron content (x > 0.54) were observed to slowly dissolve under anodic polarization in alkaline solutions, while those with lower iron content appeared chemically stable but showed a decrease in activity over time, potentially due to conversion into denser, oxide-like phases. acs.orgnih.govresearchgate.net
Advanced operando and in situ characterization techniques are indispensable for tracking these dynamic structural changes. Techniques like Raman spectroscopy and X-ray absorption spectroscopy (XAS) allow researchers to monitor the evolution of cobalt's oxidation state and local structure in real-time. For example, in situ Raman measurements have identified the emergence of peaks corresponding to CoOOH formation on catalyst surfaces at specific applied potentials, confirming the structural transformation during the OER process. nih.gov Similarly, operando XAS can track changes in the Co oxidation state and coordination environment as a function of pH and applied potential. researchgate.net
Detailed Research Findings on CoOOH Phase Transformations
The following table summarizes key findings from various studies on the phase transformations and stability of this compound under different operating conditions.
| Precursor Material | Operating Conditions | Observed Transformation/Stability | Characterization Technique | Research Focus |
| α-Co(OH)₂ | Electrochemical oxidation | Transforms to γ-CoOOH | XRD, Electrochemical Analysis | Investigating the relationship between crystal structure and electrocatalytic activity for OER. rsc.orgresearchgate.netresearchgate.net |
| β-Co(OH)₂ | Electrochemical oxidation | Transforms to β-CoOOH | XRD, Electrochemical Analysis | Comparing the catalytic performance of different CoOOH polymorphs. rsc.orgresearchgate.netresearchgate.net |
| Co₃O₄(111) films | pH 7 to 13, OER potential | Reversible transformation of a sub-nanometer surface "skin" to an active CoOOH-like phase. researchgate.net | Operando Surface X-ray Diffraction, XAS | Studying potential- and pH-dependent structural stability of well-defined oxide films. researchgate.net |
| Co-CoO/Graphene Oxide | Alkaline water oxidation | In situ oxidation and self-assembly into CoOOH with a high density of oxygen vacancies. rsc.org | In situ X-ray Absorption Fine Structure (XAFS) | Clarifying the effect of the precatalyst structure on the formation of active and defective CoOOH. rsc.org |
| Co₃S₄ | Alkaline OER (1 M KOH) | Partial surface transformation to a CoOOH@Co₃S₄ heterostructure. mdpi.com | Raman Spectroscopy, EDX | Investigating the in situ formation of the active phase from a sulfide (B99878) precatalyst during OER. mdpi.com |
| Co₁₋ₓFeₓ(OOH) (x < 0.54) | 1 M KOH, OER conditions, 2 hours | Chemically stable, but OER activity decreased by 16-62%, possibly due to conversion to denser oxide phases. acs.orgnih.gov | Quartz-Crystal Microbalance (QCM) | Probing the role of iron composition on the activity and stability of cobalt oxyhydroxide. acs.orgnih.gov |
| Co₁₋ₓFeₓ(OOH) (x ≥ 0.54) | 1 M KOH, OER conditions | Slow dissolution of the film. acs.orgnih.gov | Quartz-Crystal Microbalance (QCM) | Determining the stability limits of iron-rich cobalt oxyhydroxide films in alkaline media. acs.orgnih.gov |
| α-Co(OH)₂ with Gd dopants | Alkaline OER activation | Deep reconstruction into γ-CoOOH with retained Gd dopants, leading to low crystallinity. rsc.org | XPS, in situ Raman Spectroscopy | Enhancing catalytic performance by promoting in situ reconstruction with dopants. rsc.org |
Interactive Data Table: Potential-Dependent Structural Changes
This table provides specific data on the electrochemical potentials at which structural transformations of cobalt-based materials to this compound are observed.
Click to view interactive data
| Precursor/System | Electrolyte | Applied Potential (vs. RHE) | Observed Structural Change | Source |
| Mo-Co₃O₄@CC | Alkaline | 1.4 V | Appearance of a Raman peak at 508 cm⁻¹, attributed to the formation of CoOOH. nih.gov | nih.gov |
| α-CoGd(OH)₂/FTO | Alkaline | 1.2 V | Emergence of new Raman bands at ~462 and ~571 cm⁻¹, indicating reconstruction into the γ-CoOOH phase. rsc.org | rsc.org |
| Fe-Co(OH)₂ | Not Specified | 0.9 V | Detection of Co Td⁴⁺ species, indicating an early stage of oxidation. researchgate.net | researchgate.net |
| Ni-Co(OH)₂ | Not Specified | 1.2 V | Detection of Co Td⁴⁺ species. researchgate.net | researchgate.net |
Electrochemical Performance and Mechanisms of Cobalt Hydroxide Oxide
Oxygen Evolution Reaction (OER) Electrocatalysis
The efficiency of CoOOH as an OER electrocatalyst is evaluated based on its activity and durability. The intrinsic catalytic activity is often enhanced through various strategies aimed at modifying its electronic structure and increasing the number of active sites. Understanding the mechanistic pathways of the OER on the CoOOH surface is crucial for the rational design of more efficient and robust catalysts.
The catalytic performance of pristine cobalt hydroxide (B78521) oxide can be significantly improved through several key strategies, including doping with other elements and forming heterostructures with other materials. These modifications can lead to lower overpotentials, faster reaction kinetics, and enhanced long-term stability.
Doping CoOOH with other transition metals, such as iron (Fe), has been shown to dramatically boost OER activity. The incorporation of Fe into the CoOOH lattice can modify the electronic structure of the cobalt centers, leading to more optimal binding energies for OER intermediates. For instance, Fe-doped CoOOH has demonstrated a significant reduction in the overpotential required to drive the OER. In some cases, the intrinsic OER activity of Co(1-x)Fe(x)(OOH) has been reported to be up to 100 times higher than that of pure CoOOH. This enhancement is attributed to Fe acting as a highly active site, while the CoOOH matrix provides a conductive and stabilizing host. The presence of Fe impurities can also lead to an anodic shift in the Co(2+/3+) redox wave, indicating strong electronic interactions between the two elements.
Creating heterostructures by interfacing CoOOH with other materials is another effective strategy to enhance its OER performance. For example, coupling cobalt hydroxide with cobalt oxide (Co3O4) in a nanosheet heterostructure has been shown to optimize the electronic structure through interfacial effects, thereby improving charge transfer and increasing the number of electrochemically active sites.
The durability of CoOOH-based catalysts is a critical factor for practical applications. While some cobalt-based materials can undergo degradation under prolonged anodic potential, strategies like doping and forming composites can enhance their stability. For instance, Fe-containing CoOOH films have shown improved chemical stability under OER conditions in alkaline media.
Below is a data table summarizing the OER performance of various modified cobalt hydroxide oxide catalysts.
| Catalyst | Electrolyte | Overpotential (mV) at 10 mA/cm² | Tafel Slope (mV/dec) | Durability |
| α-Co(OH)₂ nanosheet | 1 M KOH | 320 | Not specified | Good electrochemical stability |
| Co₀.₂₀Fe₀.₈₀OOH | 1.0 M KOH | 383 | 40 | Excellent durability |
| CoOOH/SO₄²⁻/NiOOH | 1 M KOH | 250 | 56 | Not specified |
| Oxygen-vacancy-rich Co(OH)₂ | Not specified | 242 | 64.9 | Stable for 12 hours at 350 mV overpotential |
The mechanism of the OER on this compound surfaces is complex and has been the subject of extensive research. It is generally accepted that the reaction proceeds through a series of proton-coupled electron transfer steps involving various cobalt-oxo intermediates. The resting state of the catalyst under OER conditions is often identified as a Co(IV) species, such as CoO₂. Two primary mechanistic pathways are often considered: the Water Nucleophilic Attack (WNA) pathway and the Intramolecular Coupling (IMC) pathway.
The Intramolecular Coupling (IMC) pathway involves the coupling of two adjacent metal-oxo (M=O) or metal-oxyl radical species on the catalyst surface to form a peroxide (M-OO-M) bridge. This is followed by the release of O₂ and the regeneration of the active sites. Computational studies on layered this compound structures have suggested that the IMC pathway is a plausible mechanism. For pristine cobalt(oxy)hydroxide, it is proposed that Co(IV) facilitates the formation of an active O radical intermediate, which is followed by intramolecular O-O coupling.
Recent experimental evidence, including in-situ spectroscopic techniques, has identified the presence of cobalt superoxide (B77818) species (Co-O-O•) as a key intermediate in the OER catalyzed by CoOOH. These superoxide species are formed concurrently with the oxidation of CoOOH to a Co(IV) state. The discovery of this intermediate challenges some of the previously held assumptions about the OER mechanism on cobalt oxides and provides new insights into the reaction pathway. The formation of this superoxide intermediate is a critical step leading to the eventual release of molecular oxygen.
The identification of the rate-determining step (RDS) is crucial for understanding the kinetics of the OER and for designing more efficient catalysts. For the OER on this compound, several steps have been proposed as rate-limiting. Combining spectroscopic and electrokinetic data, some studies have identified the release of dioxygen from the superoxide intermediate as the rate-determining step. In other instances, particularly in Fe-doped CoOOH, the deprotonation of a hydroxyl species prior to O-O bond formation has been suggested as the RDS. The nature of the RDS can be influenced by the specific composition and structure of the catalyst, as well as the reaction conditions. For example, a Tafel slope close to 60 mV dec⁻¹ on a CoOOH/SO₄²⁻/NiOOH catalyst suggests that the formation of O* is the rate-determining step.
Role of Mixed Oxidation States (Co(II), Co(III), Co(IV))
The electrochemical efficacy of this compound in catalyzing the Oxygen Evolution Reaction (OER) is intrinsically linked to the accessibility and interplay of multiple cobalt oxidation states, namely Co(II), Co(III), and Co(IV). The catalytic cycle is understood to involve sequential electron-proton transfers that elevate the oxidation state of the cobalt active sites.
Initial studies often center on the oxidation of Co(II) to Co(III), a transition that occurs at potentials preceding the onset of oxygen evolution. acs.org This process, represented by the Co(OH)₂ to CoOOH transformation, is a prerequisite for creating the catalytically active Co(III) sites. acs.org However, the key to high OER activity is the subsequent oxidation to the Co(IV) state. acs.org Investigations into cobalt oxide catalysts have reported that mixed valent oxidation states, specifically the Co(III)/Co(IV) couple, are directly involved in the reaction mechanism. acs.org The formation of Co(IV) species, potentially as a Co(IV)=O intermediate, is considered a critical potential-determining step in many proposed OER mechanisms on cobalt-based catalysts.
In alkaline electrolytes, distinct redox peaks corresponding to Co(II)/Co(III) and Co(III)/Co(IV) processes can be observed at different applied potentials. researchgate.net The presence of these multiple accessible oxidation states allows the material to act as a flexible electron sink, facilitating the four-electron oxidation of water. The redox transitions are associated with reversible transformations between different cobalt oxide/hydroxide species on the material's surface, which are fundamental to its Faradaic activity. mdpi.com The ability to cycle between these states (Co(II) ↔ Co(III) ↔ Co(IV)) is crucial for both catalytic turnover in OER and for charge storage in pseudocapacitive applications. mdpi.comcsic.es
Influence of Dopants and Impurities (e.g., Iron) on OER Activity
The introduction of dopants, particularly iron (Fe), into the this compound structure has a profound and well-documented impact on its OER activity. Research has consistently shown that incorporating Fe can dramatically enhance catalytic performance, in some cases increasing the intrinsic activity by approximately 100-fold compared to pure cobalt (oxy)hydroxide. acs.orgresearchgate.netescholarship.org The peak enhancement is often observed when the iron content is between 40% and 70%. acs.orgresearchgate.net
The mechanism behind this enhancement is multifaceted. A key indicator of the strong electronic interaction between cobalt and iron is the anodic shift observed in the Co(II)/Co(III) redox wave upon Fe incorporation. acs.orgresearchgate.netescholarship.org This shift suggests that the oxidation of Co(II) becomes more difficult, altering the electronic structure of the catalyst. acs.org It is hypothesized that iron functions as the most active catalytic site, while the cobalt (oxy)hydroxide matrix primarily serves as a conductive, high-surface-area, and chemically stabilizing host. acs.orgresearchgate.netescholarship.org Computational studies suggest that the oxidation of Fe(III) to Fe(IV) at lower potentials promotes the electrophilic character of the active center, which facilitates the OER process. acs.org
Furthermore, even trace amounts of iron impurities present in electrolytes like potassium hydroxide (KOH) can be absorbed by Fe-free CoOOH, significantly boosting its activity. researchgate.netescholarship.org This sensitivity highlights the critical role of Fe in the catalytic system, whether intentionally added or present as an impurity. acs.org While Fe doping significantly boosts activity, it can also affect stability. Fe-rich films (e.g., with Fe content > 54%) may exhibit slow dissolution under OER conditions, whereas films with lower Fe content tend to be more chemically stable. acs.orgresearchgate.netescholarship.org
| Iron Content (x in Co₁₋ₓFeₓ(OOH)) | Observed Effect on OER Activity | Key Mechanistic Insight | Reference |
|---|---|---|---|
| x ≈ 0.6–0.7 | ~100-fold increase in intrinsic activity (per-metal turnover frequency) compared to x = 0. | Fe is hypothesized to be the most active site. | researchgate.netescholarship.org |
| x ≈ 0.4–0.6 | Peak OER activity observed in this range. | Strong electronic interaction between Co and Fe modifies the electronic structure. | acs.org |
| General Doping | Anodic shift of the Co(II)/Co(III) redox wave. | Indicates substitutional doping of Fe for Co. | acs.orgresearchgate.netescholarship.org |
| Trace Impurities | Fe from unpurified electrolyte absorbs into CoOOH, enhancing activity. | Highlights the high sensitivity of the Co-based system to Fe. | escholarship.org |
Electrochemical Etching and Surface Reconstruction Effects
The surface of cobalt-based electrocatalysts is not static during operation but undergoes dynamic changes, including electrochemical etching and surface reconstruction, which are often crucial for achieving high catalytic activity. Many cobalt compounds, such as phosphides, pyrophosphates, or specially prepared hydroxides, serve as precursors that transform in situ into the active cobalt (oxy)hydroxide phase under anodic polarization. fudan.edu.cnbohrium.comnih.gov
One strategy involves the electrochemical etching of precursor materials. For instance, chlorine-intercalated α-cobalt hydroxide can be electrochemically etched. fudan.edu.cn During this process, the intercalated chlorine atoms are removed upon anodic polarization, leading to the formation of defective cobalt oxyhydroxide fragments. fudan.edu.cn These resulting defective structures possess more active sites for the water oxidation reaction. fudan.edu.cn
Similarly, surface reconstruction is a widely observed phenomenon. Precursors like nickel-cobalt (B8461503) pyrophosphates, when subjected to electrochemical cycling, transform into porous Ni/Co-hydroxide-(oxy)hydroxides. bohrium.com This transformation is driven by the etching of pyrophosphate anions from the structure, which remodels the material into a more active form. bohrium.com Likewise, cobalt phosphide nanosheets have been shown to undergo an irreversible evolution in morphology and composition during electrochemical activation, forming low-valence Co(OH)ₓ species on the surface that significantly enhance catalytic activity. nih.gov These processes demonstrate that the catalytically active surface is often formed dynamically under operating conditions, converting a more stable precursor into a highly active, and often amorphous or defective, (oxy)hydroxide layer.
Pseudocapacitive Mechanisms and Charge Storage
Redox Reactions and Ion Intercalation Processes
The pseudocapacitive charge storage mechanism in this compound is governed by rapid and reversible Faradaic redox reactions occurring at or near the surface of the material. mdpi.com Unlike the electrostatic charge storage in electric double-layer capacitors, pseudocapacitance involves a change in the oxidation state of the active material. The charge storage process is primarily associated with the redox transition between Co(II) and Co(III). mdpi.comresearchgate.net
These redox reactions are coupled with the intercalation or adsorption of ions from the electrolyte to maintain charge neutrality. In an alkaline electrolyte like KOH, the reaction can be described as: Co(OH)₂ + OH⁻ ↔ CoOOH + H₂O + e⁻
This process involves the reversible intercalation of hydroxide ions (OH⁻) into the cobalt hydroxide structure, leading to the formation of cobalt oxyhydroxide (CoOOH) and enabling charge storage. mdpi.com The reverse reaction occurs during discharge. The ability of the material to undergo these rapid redox transitions without a destructive phase change is fundamental to its pseudocapacitive behavior. researchgate.net
The crystal structure of cobalt hydroxide plays a significant role in its charge storage capability. The material exists in two main polymorphs, α-Co(OH)₂ and β-Co(OH)₂. The α-phase possesses a hydrotalcite-like structure with a larger interlayer spacing of approximately 8 Å, which is more conducive to the intercalation of electrolyte ions. nih.gov In contrast, the β-phase has a more compact brucite-type structure with an interlayer spacing of about 4.6 Å. nih.gov Consequently, the α-phase is theoretically more advantageous for supercapacitor electrodes due to its open-layered structure facilitating ion transport. nih.gov Studies have shown that a phase transformation from hydroxide to oxyhydroxide is key for enabling the intercalation of various cations (e.g., Li⁺, Na⁺, K⁺) in neutral aqueous electrolytes.
Impact of Specific Surface Area on Electrochemical Response
Materials with a large surface area facilitate better contact between the electrode and the electrolyte, allowing for efficient penetration of electrolyte ions into the electrode's interior. This improved accessibility to active sites is crucial for maximizing the utilization of the material. Research has consistently demonstrated a correlation between the surface area of cobalt-based materials and their OER activity or specific capacitance. researchgate.net For example, α-Co(OH)₂ nanosheets with a well-dispersed structure and highly exposed surface area exhibit superior OER activity. Similarly, porous Co₃O₄ nanowires with a large surface area show excellent discharge capacities when used in alkaline batteries. researchgate.net
The morphology of the nanomaterial, such as nanosheets, nanowires, or porous structures, is engineered to maximize this surface area. researchgate.net By creating hierarchical or porous architectures, the effective surface area available for electrochemical reactions is increased, which in turn boosts the specific capacitance and rate capability of the electrode.
| Material | Key Structural Feature | Observed Performance | Underlying Reason | Reference |
|---|---|---|---|---|
| α-Co(OH)₂ nanosheets | High specific surface area, unique structure | Lower OER overpotential (340 mV at 10 mA cm⁻²) | Well-dispersed structure and highly exposed active sites. | |
| NiCCH and MnCCH | Larger specific surface area compared to CCH | Superior electrochemical activity | Facilitated electrolyte penetration for better contact with active sites. | |
| Porous Co₃O₄ Nanowires | Large surface area and porous structure | Maximum discharge capacity of 450.1 mAh g⁻¹ | Greater number of active interfacial sites. | researchgate.net |
| Fe-doped Co₃O₄ NPs | BET surface area of 351.56 m²/g (vs. 53.06 m²/g for undoped) | Enhanced pseudocapacitive properties | Increased surface area provides more sites for redox reactions. | nih.gov |
Charge Transfer Kinetics and Resistance
The charge-transfer resistance (Rct) is a key indicator of the kinetics of the Faradaic redox reactions. A lower Rct value signifies a faster rate of electron transfer across the interface, which is highly desirable for high-performance supercapacitors. Electrochemical Impedance Spectroscopy (EIS) is commonly used to measure these resistances. For instance, electrodes based on reduced cobalt oxide have been shown to exhibit significantly lower Faradaic charge–transfer and ion diffusion resistances compared to their unreduced counterparts. mdpi.com
The intrinsic conductivity of the material itself is also crucial. Pure Co(OH)₂ is essentially an electrical insulator, but its conductivity increases as it is oxidized to CoOOH. acs.orgresearchgate.net Doping can also enhance conductivity; for example, Co(1-x)Fe(x)(OOH) is conductive under OER conditions (~0.7-4 mS cm⁻¹), which is a key reason why the cobalt oxyhydroxide matrix is considered a conductive host for more active dopants like iron. acs.orgresearchgate.netescholarship.org The Tafel slope, derived from OER polarization curves, is another parameter that provides insight into reaction kinetics, with lower values indicating more favorable and faster kinetics.
Electrochemical Measurement Techniques in Research
The electrochemical performance of this compound (CoOOH) is rigorously evaluated through a suite of specialized techniques. These methods provide critical insights into the material's charge storage capabilities, reaction kinetics, and internal resistance, which are paramount for its application in energy storage devices. The primary techniques employed in the research and development of CoOOH electrodes include Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD) measurements, and Electrochemical Impedance Spectroscopy (EIS).
Cyclic Voltammetry (CV) Analysis
Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox behavior of electroactive species. In the context of this compound, CV is instrumental in characterizing the Faradaic reactions that contribute to its pseudocapacitive behavior.
During a CV experiment, the potential of the working electrode is swept linearly versus time between two vertex potentials. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. The shape of the voltammogram, along with the position and magnitude of the current peaks, reveals key information about the electrochemical processes occurring at the electrode-electrolyte interface.
For this compound, the CV curve typically exhibits distinct redox peaks corresponding to the oxidation and reduction of cobalt ions. The initial oxidation of cobalt (II) hydroxide (Co(OH)₂) to this compound (CoOOH) is often an irreversible process, as indicated by a prominent anodic peak in the first CV cycle. acs.org Subsequent cycles may show a quasi-reversible redox couple, which is attributed to the Co(III)/Co(IV) transition or the intercalation/deintercalation of electrolyte ions. The redox reactions can be summarized as follows:
Co(OH)₂ + OH⁻ ↔ CoOOH + H₂O + e⁻
CoOOH + OH⁻ ↔ CoO₂ + H₂O + e⁻ espublisher.com
The scan rate, or the rate at which the potential is swept, significantly influences the CV profile. As the scan rate increases, the anodic peaks shift to more positive potentials, and the cathodic peaks shift to more negative potentials. mdpi.com This behavior is indicative of the kinetics of the redox reactions. Furthermore, the peak current is directly proportional to the square root of the scan rate for a diffusion-controlled process, a relationship described by the Randles-Sevcik equation.
The specific capacitance of the this compound electrode can be calculated from the CV curve using the following equation:
C = (∫I(V)dV) / (2 * v * ΔV * m)
Where:
C is the specific capacitance (F/g)
∫I(V)dV is the integrated area of the CV curve
v is the scan rate (V/s)
ΔV is the potential window (V)
m is the mass of the active material (g)
Research has demonstrated that this compound can exhibit high specific capacitance. For instance, potentiodynamically deposited CoOOH thin films have shown a maximum specific capacitance of 449 F g⁻¹ at a scan rate of 5 mV s⁻¹. researchgate.net
| Material | Scan Rate (mV/s) | Specific Capacitance (F/g) | Reference |
|---|---|---|---|
| CoOOH thin film | 5 | 449 | researchgate.net |
| Co(OH)₂ electrode | 10 | 400 | espublisher.com |
| 80 | 1250 |
Galvanostatic Charge-Discharge (GCD) Measurements
Galvanostatic Charge-Discharge (GCD) is a fundamental technique for evaluating the practical performance of an electrode material for energy storage applications. This method involves charging and discharging the electrode at a constant current while monitoring the potential as a function of time.
The resulting GCD curves provide valuable information about the specific capacitance, energy density, power density, and cycling stability of the this compound electrode. The shape of the GCD curve is indicative of the charge storage mechanism. For an ideal capacitor, the charge and discharge curves are perfectly linear. In contrast, the GCD curves for pseudocapacitive materials like this compound exhibit a deviation from linearity, with plateaus or slopes that correspond to the Faradaic redox reactions.
The specific capacitance from the GCD curve can be calculated using the following equation:
C = (I * Δt) / (ΔV * m)
Where:
C is the specific capacitance (F/g)
I is the discharge current (A)
Δt is the discharge time (s)
ΔV is the potential window during discharge (V)
m is the mass of the active material (g)
The specific capacitance of this compound is dependent on the applied current density. Generally, a higher specific capacitance is observed at lower current densities, as there is sufficient time for the redox reactions to occur and for ions to diffuse into the electrode material. As the current density increases, the specific capacitance tends to decrease.
Cycling stability is another critical parameter assessed by GCD measurements. This is determined by repeatedly charging and discharging the electrode for a large number of cycles and measuring the retention of the initial capacitance. High cycling stability is a desirable characteristic for long-lasting energy storage devices. Nanostructured cobalt oxalate, a precursor to cobalt oxides/hydroxides, has demonstrated excellent cycling stability, retaining 91.9% of its specific capacitance after 100,000 cycles. science.gov
| Material | Current Density (A/g) | Specific Capacitance (F/g) | Cycling Stability | Reference |
|---|---|---|---|---|
| Cobalt Oxalate | 6 | 1269 | 91.9% retention after 100,000 cycles | science.gov |
| 30 | ~1107 (87.2% retention) | |||
| Cobalt Oxide | 0.5 | - | - | researchgate.net |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the fundamental electrochemical properties of an electrode material. By applying a small amplitude AC voltage over a wide range of frequencies, EIS can deconstruct the various resistive and capacitive elements within the electrochemical cell.
The data from an EIS measurement is typically represented as a Nyquist plot, which plots the imaginary part of the impedance (-Z") against the real part (Z'). The shape of the Nyquist plot provides a wealth of information about the electrode's behavior. A typical Nyquist plot for a pseudocapacitive electrode consists of a semicircle at high frequencies and a straight line at low frequencies.
The high-frequency intercept with the real axis represents the equivalent series resistance (Rs), which includes the resistance of the electrolyte, the current collector, and the contact resistance. The diameter of the semicircle corresponds to the charge-transfer resistance (Rct), which is related to the kinetics of the redox reactions at the electrode-electrolyte interface. A smaller Rct value indicates faster charge transfer and better electrochemical performance. The straight line at low frequencies, known as the Warburg impedance, is associated with the diffusion of ions within the electrode material.
To quantitatively analyze the EIS data, an equivalent electrical circuit model is often used to fit the experimental data. uci.edu The Randles circuit is a commonly used model that includes the solution resistance (Rs), the charge-transfer resistance (Rct), the double-layer capacitance (Cdl), and the Warburg impedance (Zw). By fitting the EIS data to this model, the values of these parameters can be extracted, providing a detailed understanding of the electrochemical processes occurring within the this compound electrode.
Computational and Theoretical Investigations of Cobalt Hydroxide Oxide Systems
Density Functional Theory (DFT) Studies
DFT has emerged as a powerful tool for elucidating the electronic structure and energetic properties of cobalt (hydr)oxide systems. These calculations offer a molecular-level understanding of thermodynamic stabilities, phase transformations, and reaction mechanisms that are often difficult to probe experimentally.
Thermodynamic Stabilities of Cobalt (Hydr)oxides
DFT calculations, often incorporating an on-site Coulomb repulsion term (DFT+U) to better describe the localized d-electrons of cobalt, have been instrumental in mapping out the thermodynamic stability of various cobalt oxides and hydroxides under electrochemical conditions. By calculating the formation energies of compounds such as CoO, Co(OH)₂, Co₃O₄, CoO(OH), and CoO₂, researchers can construct phase diagrams as a function of electrode potential and pH.
Studies have shown that Co(OH)₂ is the thermodynamically favored phase under reducing conditions. princeton.edu Conversely, under oxidizing conditions, such as those present during the oxygen evolution reaction (OER), CoO(OH) and CoO₂ become the more stable phases. princeton.edu These theoretical predictions align with experimental observations where the surface of cobalt-based catalysts undergoes transformation to oxyhydroxide species under anodic potentials. The relative stability of these phases is a critical factor governing the catalytic activity and durability of the material. DFT simulations have also been employed to investigate the stability of various surface terminations of cobalt oxides, revealing that the thermodynamic stability is a function of the oxygen potential. researchgate.net
Table 1: Calculated Thermodynamic Stability of Cobalt (Hydr)oxides
| Compound | Electrochemical Condition | Stable Phase |
|---|---|---|
| Cobalt(II) hydroxide (B78521) | Reducing (V < 0 vs. SHE) | Co(OH)₂ princeton.edu |
| Cobalt hydroxide oxide | Oxidizing (V > 1.23 eV vs. SHE) | CoO(OH) princeton.edu |
| Cobalt dioxide | Oxidizing (V > 1.23 eV vs. SHE) | CoO₂ princeton.edu |
| Cobalt(II,III) oxide | Dependent on O₂ potential | Co₃O₄ |
Simulation of Phase Transformations
While experimental studies have observed the transformation of cobalt hydroxide into various cobalt oxides upon heating or electron-beam irradiation, rsc.orgnih.gov DFT simulations provide insight into the energetic favorability and mechanisms of these transitions. DFT can be used to calculate the energy barriers associated with the conversion of one phase to another, for instance, the transformation of Co(OH)₂ to Co₃O₄ or CoO. These calculations help to understand the atomistic pathways of dehydration and structural rearrangement.
First-principles calculations have demonstrated that under electrochemical conditions, the surface of cobalt oxides can undergo phase transformations. For example, the (0001) surface of CoO(OH) is predicted to form a CoO₂-like layer when exposed to an oxidizing environment, a finding that is consistent with experimental results. princeton.edu This transformation is crucial as the newly formed surface layer is often implicated as the catalytically active phase.
Energetics of Water Oxidation and OER Pathways
DFT calculations have been extensively applied to unravel the complex mechanism of the oxygen evolution reaction (OER) on the surface of this compound. By calculating the free energies of reaction intermediates (*OH, *O, and *OOH) adsorbed on the catalyst surface, a theoretical overpotential can be determined, providing a descriptor for catalytic activity.
These studies have explored various proposed OER mechanisms, including the conventional adsorbate evolution mechanism and lattice oxygen-mediated mechanisms. DFT calculations help to determine the rate-determining step by identifying the elementary reaction with the highest energy barrier. nih.gov For CoOOH, the formation of the O-O bond is often considered a critical step, and DFT simulations can compare the energetics of different pathways for this bond formation, such as the coupling of two adjacent metal-oxo groups or the nucleophilic attack of a water molecule. mit.eduacs.org The results indicate that the specific active sites, such as steps or edges, may have significantly lower energy barriers for water deprotonation compared to regular surface sites. princeton.edu
Adsorption Configurations and Electronic Structure
Understanding how molecules interact with the CoOOH surface is fundamental to explaining its catalytic properties. DFT is used to model the adsorption of key species, such as water and reaction intermediates, onto different surface sites of this compound. These simulations determine the most stable adsorption geometries and calculate the corresponding adsorption energies. uthm.edu.my
Table 2: DFT Calculated Adsorption Energies of H₂O on Cobalt Oxide Surfaces
| Surface | Adsorption Model | Optimum Adsorption Energy (eV) |
|---|---|---|
| CoO (100) | Model 5 | 5.123 uthm.edu.my |
Note: The models refer to different initial configurations of H₂O on the surface slabs as defined in the source study.
Identification of Active Sites and Reaction Intermediates
A central goal of computational catalysis is to identify the precise atomic sites responsible for catalytic activity. DFT calculations on different surface models of CoOOH, including pristine terraces, step edges, and vacancies, can pinpoint the most reactive sites. By comparing the calculated energetics for OER intermediates on these different sites, researchers have proposed that specific cobalt centers or even lattice oxygen atoms can act as the primary active sites. researchgate.net
In situ spectroscopy techniques often provide evidence for various reaction intermediates, and DFT simulations are crucial for assigning these experimental signatures to specific atomic structures. rsc.org By calculating the vibrational frequencies or electronic properties of proposed intermediates adsorbed on the CoOOH surface, theoretical results can be directly compared with experimental data, leading to a more definitive identification of the species involved in the catalytic cycle.
Computational Modeling of Electrochemical Responses
Beyond DFT, other computational models are used to simulate the macroscopic electrochemical behavior of cobalt hydroxide electrodes. These models typically solve systems of differential equations that describe mass transport and reaction kinetics.
Simulations of cyclic voltammetry (CV), for example, have been developed based on the Butler-Volmer equation for charge transfer kinetics and Fick's laws for diffusion. mdpi.comdntb.gov.ua By inputting parameters such as electrolyte concentration, electron-transfer rates, and diffusion coefficients, these models can generate theoretical CV curves that replicate the key features of experimentally measured voltammograms for cobalt hydroxide. mdpi.comsemanticscholar.orgresearchgate.net This type of modeling helps to deconstruct the complex interplay between diffusion and surface redox reactions that govern the pseudocapacitive behavior of the material, providing insights into the energy storage mechanisms at the device level. mdpi.comsemanticscholar.org Comparing the simulated response to experimental data allows for the extraction of key kinetic and transport parameters. mdpi.comdntb.gov.ua
Mechanistic Insights from First Principles Calculations
First-principles calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for providing atomic-level understanding of the complex chemical processes occurring on the surface of this compound. These computational methods allow researchers to map out reaction pathways, identify key intermediates, and determine the energetics that govern catalytic cycles, offering insights that are often difficult to obtain through experimental means alone.
Stability and Active Site Identification
DFT calculations, often including an on-site Coulomb repulsion term (DFT+U), have been employed to investigate the relative thermodynamic stabilities of various cobalt oxides and hydroxides in electrochemical environments. princeton.eduacs.org Studies have shown that cobalt oxyhydroxide (CoOOH) is a stable phase under the oxidizing conditions required for reactions like the oxygen evolution reaction (OER). princeton.eduacs.org
A significant insight from these theoretical studies is the nature of the active sites. Calculations performed on the pristine, flat (0001) surface of CoOOH revealed that the deprotonation of water to form a surface hydroxyl (OH) species is an energetically costly step. princeton.eduacs.org This finding suggests that the regular, crystalline surface sites are not the primary centers of high catalytic activity. Instead, it is proposed that structural defects, such as step edges or vacancies, function as the true active sites, where the altered geometric and electronic structures facilitate more favorable reaction energetics. princeton.eduacs.org
Oxygen Evolution Reaction (OER) Pathways
Computational studies have been crucial in evaluating potential mechanisms for the OER on this compound surfaces. Two primary pathways are generally considered: the water nucleophilic attack (WNA) mechanism and the intramolecular coupling (IMC) mechanism (also known as the oxo-coupling mechanism). acs.org
Water Nucleophilic Attack (WNA): In this pathway, a water molecule from the electrolyte attacks a metal-oxo (Co=O) species on the catalyst surface to form the crucial O-O bond. acs.org
Intramolecular Coupling (IMC): This mechanism involves the coupling of two adjacent metal-oxo species on the surface to form the dioxygen bond. acs.org
While different studies have explored both possibilities, some computational work suggests that the intramolecular coupling pathway is the more plausible mechanism for water oxidation on cobalt-based catalysts. acs.org These investigations also highlight the critical role of high-valent cobalt species, specifically Co(IV), in promoting the formation of active oxygen radical intermediates necessary for the reaction to proceed. acs.org This aligns with experimental observations that identify Co(IV) species, such as CoO2, as the dominant resting state of the catalyst during the OER. dicp.ac.cnacs.org
Influence of the Electrochemical Environment
First-principles calculations have demonstrated that the composition of the electrolyte can significantly influence reaction kinetics. Studies on the effect of alkali metal cations (M⁺) in the electrolyte have revealed that they are not merely spectator ions but play an active role in the catalytic cycle. DFT calculations showed that the calculated energy barrier for the OER on CoOOH surfaces is dependent on the specific cation present (Li⁺, Na⁺, K⁺, Cs⁺). researchgate.net
The calculations indicate that larger cations can lead to elongated Co-O bond lengths. This structural modification, in turn, lowers the formation energy barrier of the *OOH intermediate, a key step in the OER process, thereby accelerating the reaction kinetics. researchgate.net
Interactive Table 1: Calculated OER Energy Barriers on Cation-Modified CoOOH This table illustrates the trend of calculated energy barriers for the rate-determining step of the Oxygen Evolution Reaction (OER) on CoOOH surfaces modified by different alkali metal cations, as determined by DFT calculations.
| Cation Modifier | Relative Energy Barrier Trend | Mechanistic Implication |
| Li⁺ | Highest | Slowest reaction kinetics |
| Na⁺ | High | Slower reaction kinetics |
| K⁺ | Low | Faster reaction kinetics |
| Cs⁺ | Lowest | Fastest reaction kinetics |
Data sourced from theoretical models and energy barrier diagrams. researchgate.net
Key Reaction Intermediates
A central contribution of first-principles calculations is the identification and characterization of short-lived reaction intermediates adsorbed onto the catalyst surface. For the OER on CoOOH, the catalytic cycle is generally understood to proceed through a series of proton-electron transfer steps involving the following key intermediates: uni-due.de
Interactive Table 2: Key Adsorbed Intermediates in the OER on CoOOH This table summarizes the primary surface-adsorbed intermediates ( denotes a surface-active site) involved in the conventional OER mechanism on this compound, as investigated by DFT.*
| Intermediate | Chemical Formula | Description |
| Adsorbed Hydroxide | OH | Formed after the initial adsorption and deprotonation of a water molecule on a Co active site. |
| Adsorbed Oxo | O | Formed by the deprotonation and oxidation of the OH intermediate. |
| Adsorbed Hydroperoxide | OOH | Formed by the reaction of an *O intermediate with another water molecule; its formation is often the rate-determining step. researchgate.net |
By calculating the free energy of each of these adsorbed states, a free energy diagram for the entire reaction can be constructed. The step with the largest uphill energy change in this diagram is identified as the theoretical rate-determining step, providing a direct link between computational results and experimentally observed catalytic performance. researchgate.net
Catalytic Applications of Cobalt Hydroxide Oxide
Oxidation Reactions
Cobalt hydroxide (B78521) oxide is a notable catalyst for a range of oxidation reactions, leveraging its ability to activate oxidants and mediate electron transfer. Its applications span from the oxidation of organic molecules to its role in advanced oxidation processes for environmental remediation.
Cobalt hydroxide oxide and related cobalt species have demonstrated significant catalytic activity in the oxidation of various organic compounds. These reactions are fundamental in both synthetic organic chemistry and environmental applications for the degradation of pollutants. For instance, cobalt oxide nanoparticles have been effectively used for the epoxidation of aromatic and aliphatic olefins, such as stilbenes and derivatives of vitamins and cholesterol, using tert-butyl hydroperoxide as the oxidant dntb.gov.ua. This process highlights the catalyst's ability to be recycled multiple times without a significant loss in activity dntb.gov.ua.
In the context of environmental catalysis, cobalt oxide nanocomposites have shown exceptional performance in the reduction of p-nitrophenol (PNP) to p-aminophenol (PAP), a benchmark reaction for evaluating catalytic efficiency mdpi.com. Supported on porous carbon or nano silica, these catalysts exhibit high turnover numbers and can be regenerated and reused with minimal loss of activity mdpi.com. The catalytic activity of cobalt oxides is influenced by the oxidation state of cobalt, with a general trend showing that lower oxidation states can be more active in certain reactions like CO oxidation researchgate.net.
The mechanism of cobalt-catalyzed C-H bond oxidation has been a subject of detailed investigation. Studies combining theoretical and experimental methods have explored pathways such as single electron transfer (SET) and concerted metalation-deprotonation (CMD) for the alkoxylation of C(sp²)-H bonds nih.gov. Experimental evidence, including kinetic isotope effects and electron paramagnetic resonance (EPR) data, often supports the SET mechanism in these reactions nih.gov.
Below is a table summarizing the catalytic performance of cobalt-based catalysts in the oxidation of selected organic compounds.
| Catalyst | Organic Substrate | Oxidant | Product | Key Findings |
| CoₓOᵧ–N/C | Stilbenes, Aliphatic Alkenes | tert-butyl hydroperoxide | Epoxides | High selectivity and good yields; catalyst recyclable up to five times dntb.gov.ua. |
| Co₃O₄/Porous Carbon | p-nitrophenol | NaBH₄ (reduction) | p-aminophenol | High turnover number and excellent recyclability with over 95% activity retained mdpi.com. |
| CoO, Co₃O₄, CoO(OH) | Carbon Monoxide (CO) | O₂ | Carbon Dioxide (CO₂) | Catalytic activity is dependent on the cobalt oxidation state researchgate.net. |
Cobalt-based catalysts are effective in Fenton and Fenton-like processes, which are advanced oxidation processes (AOPs) used for the degradation of persistent organic pollutants in water. These processes rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), through the decomposition of oxidants like hydrogen peroxide (H₂O₂) or peroxymonosulfate (B1194676) (PMS).
In cobalt-based Fenton-like systems, Co(II) ions play a crucial role in activating the oxidant. For instance, aqueous Co(II) ions can activate PMS to form reactive intermediates, referred to as Co(II)-PMS* complexes nih.gov. These complexes can then directly oxidize organic contaminants or decompose to produce hydroxyl and sulfate radicals for decontamination nih.gov. The generation of various ROS, including hydroxyl radicals, has been confirmed through techniques like electron spin resonance spin trapping nih.gov.
The efficiency of cobalt-based Fenton catalysts can be influenced by factors such as the particle size of the catalyst. Studies have shown that the catalytic activity of cobalt oxide nanoparticles in the degradation of methylene (B1212753) blue via a Fenton reaction increases as the particle size decreases pjoes.com. For example, 4.6 nm cobalt oxide nanoparticles achieved 99% degradation of methylene blue in 30 minutes pjoes.com.
The table below presents research findings on the application of cobalt species in Fenton-like processes.
| Cobalt Species | Oxidant | Target Pollutant | Key Research Findings |
| Aqueous Co(II) | Peroxymonosulfate (PMS) | Organic Contaminants | Forms a reactive Co(II)-PMS* complex that directly oxidizes pollutants or generates radicals nih.gov. |
| Cobalt Oxide Nanoparticles | Hydrogen Peroxide (H₂O₂) | Methylene Blue | Catalytic activity increases with decreasing nanoparticle size; 99% degradation achieved with 4.6 nm particles pjoes.com. |
| Co(II) | Hydrogen Peroxide (H₂O₂) | General ROS generation | Generates a spectrum of reactive oxygen species, with the process being influenced by chelating agents nih.gov. |
Heterogeneous Catalysis
Cobalt hydroxide and its derivatives are widely employed as heterogeneous catalysts, offering advantages such as ease of separation from the reaction mixture, recyclability, and stability under various reaction conditions. These materials are utilized in a broad range of industrial and environmental applications. kratos.comazom.com
One of the significant areas of application for cobalt (oxy)hydroxides is in electrocatalysis, particularly for the oxygen evolution reaction (OER), which is a critical process in water splitting for hydrogen production. Layered cobalt (oxy)hydroxides are recognized as cost-effective and efficient OER catalysts. henkelmanlab.org The catalytic activity can be further enhanced by doping with other metal ions. For example, doping CoOOH with silver (Ag) has been shown to facilitate the phase transformation from Co(OH)₂ to the more active CoOOH phase, thereby improving OER performance henkelmanlab.org. The structure and composition of these catalysts play a crucial role in their activity and stability. For instance, the incorporation of iron (Fe) into CoOOH has been found to increase the intrinsic OER activity by approximately 100-fold acs.org.
The catalytic performance of cobalt hydroxide is also dependent on its crystalline form. For example, γ-CoOOH has demonstrated better catalytic activity for the OER compared to β-CoOOH rsc.org. Conversely, β-CoOOH exhibits higher selectivity in the chloride oxidation reaction rsc.org.
In addition to electrocatalysis, cobalt oxides supported on various materials are used in other heterogeneous catalytic reactions. For instance, cobalt oxide nanoparticles supported on graphene-type layers have been used for the epoxidation of alkenes dntb.gov.ua. The support material can significantly influence the durability and catalytic performance of the cobalt oxide mdpi.com.
The table below summarizes key research findings on the heterogeneous catalytic applications of this compound and related materials.
| Catalyst System | Application | Key Research Findings |
| Ag-doped CoOOH Nanosheet Arrays | Oxygen Evolution Reaction (OER) | Homogeneously distributed Ag dopants enhance OER performance by facilitating the phase transformation to the active CoOOH phase henkelmanlab.org. |
| Co₁₋ₓFeₓ(OOH) | Oxygen Evolution Reaction (OER) | Fe incorporation increases the intrinsic activity of CoOOH by about 100-fold, with peak activity at 40-60% Fe content acs.org. |
| γ-CoOOH and β-CoOOH | Oxygen Evolution Reaction (OER) and Chloride Oxidation Reaction (COR) | γ-CoOOH shows higher OER activity, while β-CoOOH exhibits greater selectivity for COR rsc.org. |
| CoₓOᵧ–N/C | Epoxidation of Alkenes | Cobalt oxide nanoparticles on a nitrogen-doped carbon support act as a recyclable heterogeneous catalyst dntb.gov.ua. |
Energy Storage Applications of Cobalt Hydroxide Oxide
Supercapacitors
In the realm of supercapacitors, cobalt-based metal hydroxides and oxides are recognized for their potential in creating high-capacitance electrodes. researchgate.netijarsct.co.in These materials combine high electrical conductivity with excellent stability, making them a focus of research for next-generation energy storage devices that demand rapid charge and discharge capabilities. researchgate.nettaylorfrancis.com
Pseudocapacitive Performance Optimization
The optimization of pseudocapacitive performance in cobalt hydroxide (B78521) oxide-based electrodes is a key area of research. The electrochemical characteristics are significantly influenced by the material's structure and composition. For instance, amorphous cobalt hydroxide (Co(OH)₂) nanostructures have demonstrated ultrahigh specific capacitance. acs.org One study successfully synthesized amorphous Co(OH)₂ that exhibited a capacitance of 1094 F g⁻¹ and maintained 95% of its capacitance after 8000 cycles. acs.org
Table 1: Performance Metrics of Cobalt Hydroxide Oxide-Based Supercapacitor Electrodes
| Electrode Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycle Stability |
|---|---|---|---|---|
| Amorphous Co(OH)₂ | 1094 | Not Reported | Not Reported | 95% retention after 8000 cycles |
Design of Advanced Electrode Materials
The design of advanced electrode materials using this compound focuses on creating novel structures and composites to maximize electrochemical performance. Transition metal hydroxides, particularly cobalt hydroxides, are extensively studied for developing supercapacitor electrodes. researchgate.netijarsct.co.in
One innovative design involves a compressible electrode material for all-solid-state supercapacitors. This was achieved by fabricating a cobalt hydroxide-based material on a melamine foam (MF) substrate, resulting in an electrode (MF/Ni(II)–Co(OH)₂) with exceptional capacitive behavior and mechanical resilience. This compressible electrode exhibited a volumetric capacitance of 8.82 F cm⁻³ and retained 93.81% of its capacitance even under 50% compression. When assembled into an asymmetrical supercapacitor, the device showed good performance and could power a light-emitting diode under various compression conditions.
Composites involving cobalt oxide and other materials like carbon, metals, or conducting polymers are also being developed to enhance electrode performance for supercapacitors. taylorfrancis.com The synthesis methods, such as electrochemical deposition, play a crucial role in determining the material's properties and subsequent performance in energy storage applications. researchgate.netijarsct.co.in
Table 2: Characteristics of Advanced Cobalt Hydroxide-Based Electrodes
| Electrode Design | Key Feature | Volumetric Capacitance (F cm⁻³) | Compression Stability | Cycling Stability |
|---|
Aqueous Zinc-Ion Batteries
This compound is emerging as a promising cathode material for aqueous zinc-ion batteries (AZIBs). These batteries are gaining attention for their safety and cost-effectiveness. A mixed phase of cobalt hydroxide/cobalt oxyhydroxide (Co(OH)₂/CoOOH) synthesized via a two-step electrochemical preparation has been shown to be an effective cathode material. mdpi.com This mixed-phase material delivered a maximum capacity of 164 mAh g⁻¹ and a high energy density of 275 Wh kg⁻¹. mdpi.com It also exhibited excellent rate performance and good cycling stability, retaining 78% of its capacity after 200 cycles. mdpi.com
Another approach involves the ultrasonic-assisted growth of Co(OH)₂ nanosheets on cobalt foam (COHF). acs.org This design creates a cathode with an ultrahigh capacity and remarkable energy density. The COHF//Zn battery achieved a notable energy density of 6.09 mW h cm⁻³ and demonstrated admirable durability, with 83.3% capacity retention after 10,000 cycles. acs.org
Table 3: Performance of this compound Cathodes in Aqueous Zinc-Ion Batteries
| Cathode Material | Maximum Capacity (mAh g⁻¹) | Energy Density | Cycling Stability |
|---|---|---|---|
| Co(OH)₂/CoOOH (mixed phase) | 164 | 275 Wh kg⁻¹ | 78% retention after 200 cycles |
Lithium-Ion Batteries (Precursor Role, Anode/Cathode)
In lithium-ion batteries (LIBs), this compound plays a multifaceted role, acting as a crucial precursor for cathode materials and as an active material for anodes.
As a precursor, cobalt hydroxide is used in the synthesis of cathode materials like lithium cobalt oxide (LCO) and lithium nickel cobalt manganese oxide (NCM). eszoneo.comepo.org The properties of the final cathode material, such as particle size and impurity content, are influenced by the characteristics of the cobalt-based precursor. epo.org Using a cobalt-based hydroxide carbonate compound with a specific mineral structure as a precursor can lead to improved electrochemical stability and higher energy density in the final cathode. epo.org
Cobalt oxyhydroxide (CoOOH) has been investigated as a promising anode material due to its high theoretical specific capacity (1457 mAh g⁻¹) and electronic conductivity. CoOOH nanosheets with a hierarchical nanoporous structure have demonstrated an outstanding initial discharge capacity of 1478 mAh g⁻¹ and excellent cyclability, maintaining a capacity of 1588 mAh g⁻¹ after 300 cycles. The presence of hydroxyl groups and oxygen vacancies facilitates a rapid and complete conversion reaction during lithiation and delithiation, contributing to its high performance. Other cobalt oxides, such as CoO and Co₃O₄, are also considered potential anode materials that operate via conversion redox reactions. researchgate.net
Table 4: this compound Performance in Lithium-Ion Batteries
| Application | Material | Role | Key Performance Metric |
|---|---|---|---|
| Anode | CoOOH nanosheets | Active Material | Initial discharge capacity: 1478 mAh g⁻¹; Capacity after 300 cycles: 1588 mAh g⁻¹ |
| Cathode | Lithium Cobalt Oxide (from Co-hydroxide precursor) | Precursor | Enhances structural integrity and thermal stability of the cathode |
Environmental Remediation Applications of Cobalt Hydroxide Oxide
Heavy Metal Removal by Adsorption
The removal of toxic heavy metal ions from wastewater is a critical environmental concern. Cobalt hydroxide (B78521) and related oxide materials serve as effective adsorbents for this purpose. The principle behind this application lies in the high affinity of the material's surface for heavy metal ions. trevi-env.com Many metal hydroxides are poorly soluble in water, a property that is leveraged to precipitate heavy metals from wastewater by increasing the pH. trevi-env.com
Adsorption is a surface phenomenon where ions in a solution (adsorbate) bind to the surface of a solid material (adsorbent). Materials with a large specific surface area, suitable pore structure, and high selectivity are desirable for heavy metal adsorption. mdpi.com The efficiency of removal can be influenced by factors such as pH, contact time, initial pollutant concentration, and adsorbent dosage. nih.gov Research has shown that at lower pH values, competition from hydrogen ions can reduce adsorption efficiency, while at an optimal higher pH (typically between 5 and 6), the adsorbent surface becomes more negatively charged, favoring the uptake of positively charged metal ions. nih.gov
Studies on various adsorbents have demonstrated significant removal capacities for common industrial pollutants like lead (Pb), copper (Cu), and cadmium (Cd). nih.govresearchgate.net For instance, modified biochar has shown equilibrium adsorption capacities of 8.81 mg/g for Pb(II), 26.48 mg/g for Cd(II), and 70.18 mg/g for Cu(II). nih.gov Similarly, adsorbents derived from waste rubber tires have recorded maximum adsorption capacities of 9.6805 mg/g for lead, 12.4378 mg/g for copper, and 4.9950 mg/g for zinc in multi-metal solutions. nih.gov Cobalt-based materials are also effective in removing other hazardous metals like arsenic. researchgate.netmdpi.com Research on a cobalt-loaded resin demonstrated an adsorption capacity as high as 116 mg/L for arsenic (As(V)), achieving over 99% removal efficiency within 30 minutes from a solution with an initial concentration of 100 mg/L. researchgate.net
| Heavy Metal | Adsorbent Material Example | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Lead (Pb) | Waste Rubber Tire Adsorbent | 9.6805 | nih.gov |
| Copper (Cu) | Waste Rubber Tire Adsorbent | 12.4378 | nih.gov |
| Zinc (Zn) | Waste Rubber Tire Adsorbent | 4.9950 | nih.gov |
| Arsenic (As) | Cobalt-loaded Resin | 116 | researchgate.net |
| Cadmium (Cd) | Modified Silkworm Excrement Biochar | 26.48 | nih.gov |
Dye Degradation and Wastewater Treatment
Synthetic dyes released from textile and other industries are significant water pollutants due to their complex aromatic structures and poor biodegradability. mdpi.com Cobalt oxides, such as cobalt (II,III) oxide, have emerged as effective photocatalysts for the degradation of these organic dyes. researchgate.net Photocatalysis is a process where a semiconductor material, upon absorbing light, generates electron-hole pairs. jwent.net These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.comjwent.net These ROS then attack and break down the complex dye molecules into simpler, less harmful compounds like carbon dioxide and water. mdpi.comresearchgate.net
The effectiveness of cobalt oxide nanoparticles in degrading various dyes has been demonstrated in numerous studies. For example, cobalt (II,III) oxide nanoparticles have been shown to degrade Methylene (B1212753) Blue, a common industrial dye, with efficiencies reaching 88-91% in under two hours under sunlight or visible light irradiation. jwent.netnih.govresearchgate.net The degradation efficiency is influenced by parameters such as pH, catalyst dosage, and dye concentration. jwent.netaustinpublishinggroup.com Optimal degradation of Methylene Blue is often observed at a higher pH (e.g., pH 9), where 93% degradation can be achieved in 120 minutes. jwent.netjwent.net
Cobalt-based materials are also effective against other dyes like Rhodamine B and Congo Red. researchgate.netaustinpublishinggroup.comnih.govmdpi.com Studies have shown that iron-cobalt oxide nanoparticles can degrade 93% of Congo Red dye within 90 minutes under UV irradiation. austinpublishinggroup.com Similarly, the degradation of Rhodamine B can be significantly enhanced using cobalt-based catalysts, often following first-order kinetics. nih.govacs.org
| Dye | Catalyst | Degradation Efficiency (%) | Time (min) | Conditions | Reference |
|---|---|---|---|---|---|
| Methylene Blue | Cobalt (II,III) Oxide (Co₃O₄) | 91 | 120 | Sunlight | jwent.net |
| Methylene Blue | Cobalt (II,III) Oxide (Co₃O₄) | 93 | 120 | pH 9 | jwent.netjwent.net |
| Methylene Blue | Cobalt (II,III) Oxide (Co₃O₄) | 88 | 300 | Sunlight | nih.govresearchgate.net |
| Congo Red | Iron-Cobalt Oxide | 93 | 90 | UV Irradiation | austinpublishinggroup.com |
| Rhodamine B | Cobalt Ferrite | 76.8 | 180 | Photo-Fenton | acs.org |
Capacitive Deionization for Water Desalination
Capacitive deionization (CDI) is an emerging, energy-efficient technology for removing dissolved salts from water. mdpi.com The process works by passing water between pairs of porous electrodes, which are subjected to an electrical potential. mdpi.com Ions (like Na⁺ and Cl⁻) are attracted to and stored in the electrical double layers formed at the electrode-solution interface, thus deionizing the water. mdpi.com
While traditional CDI systems use carbon-based electrodes, recent advancements have focused on "Faradaic" materials that store ions through chemical reactions (intercalation), similar to batteries. nih.govbsz-bw.de These materials can offer significantly higher desalination capacities. bsz-bw.de Cobalt-based materials, including cobalt hydroxide and cobalt hexacyanoferrate, have shown great promise in this area. nih.govnih.gov
For instance, cobalt hydroxide electrodes with an optimized hollow, cube-like nanostructure have demonstrated a high desalination capacity of 117 ± 6 mg of sodium chloride per gram of the electrode material (mg/g) and a fast desalination rate. nih.govbsz-bw.deresearchgate.net This high capacity is attributed to the material's ability to incorporate sodium ions into its structure via a pseudocapacitive mechanism. nih.gov Furthermore, these electrodes exhibit excellent stability, retaining over 90% of their initial capacity after 100 desalination cycles. nih.govresearchgate.net Another promising material, a composite of cobalt hexacyanoferrate and a conductive polymer, achieved an even higher desalination capacity of 146.2 mg/g with good cycling stability. nih.gov These findings highlight the potential of cobalt-based compounds to significantly enhance the performance of next-generation water desalination systems.
| Electrode Material | Desalination Capacity (mg/g) | Current/Rate | Stability | Reference |
|---|---|---|---|---|
| Cobalt Hydroxide (h-Co(OH)₂) | 117 ± 6 | 30 mA·g⁻¹ | >90% retention after 100 cycles | nih.govbsz-bw.deresearchgate.net |
| Cobalt Hydroxide (h-Co(OH)₂) | 107 ± 3 | 30 mA·g⁻¹ | - | nih.gov |
| Cobalt Hexacyanoferrate@PEDOT | 146.2 | 100 mA·g⁻¹ | Good stability over 50 cycles | nih.gov |
| Cobalt-Nickel Ferrite | 21.84 | - | <5% loss after 6 cycles | researchgate.net |
| Layered Double Hydroxide Coated Carbon | 13.9 | - | - | mdpi.com |
Sensing Applications of Cobalt Hydroxide Oxide
Non-Enzymatic Glucose Sensors
Non-enzymatic glucose sensors offer a stable and cost-effective alternative to traditional enzyme-based sensors by directly catalyzing the oxidation of glucose. Cobalt hydroxide (B78521) oxide is an effective material for this purpose, primarily due to the electrocatalytic activity of the Co(III)/Co(IV) redox couple in alkaline solutions. The sensing mechanism involves the oxidation of glucose on the surface of the CoOOH-modified electrode.
Research has demonstrated the efficacy of CoOOH nanosheet arrays grown directly on a cobalt substrate for glucose detection. These sensors operate on the principle that the electrocatalytic oxidation of glucose is enhanced by the presence of the CoOOH. In an alkaline medium, CoOOH facilitates the conversion of glucose to gluconolactone. This electrochemical reaction generates a current that is proportional to the glucose concentration.
Studies using cyclic voltammetry and chronoamperometry have characterized the performance of these sensors. For instance, a sensor based on CoOOH nanosheets exhibited a high sensitivity of 967 μA mM⁻¹ cm⁻² and a low detection limit of 10.9 μM. researchgate.net The direct growth of the nanosheets on a conducting substrate contributes to this high sensitivity. researchgate.net Furthermore, these sensors show good immunity to poisoning from common interfering ions like chloride. researchgate.net The stability and reproducibility of non-enzymatic sensors based on cobalt compounds, including cobalt hydroxide and cobalt oxide, have been shown to be advantageous over their enzymatic counterparts. mdpi.comnih.gov Composites of cobalt hydroxide with other materials, such as functionalized carbon nanotubes, have also been developed to improve the electrochemical active surface area and capacitance, further enhancing glucose sensitivity. mdpi.comnih.gov
The performance of various non-enzymatic glucose sensors based on cobalt compounds is summarized in the table below.
| Sensing Material | Linear Range (mM) | Sensitivity (μA mM⁻¹ cm⁻²) | Limit of Detection (LOD) (μM) | Operating Potential (V vs. Ag/AgCl) |
|---|---|---|---|---|
| CoOOH Nanosheets | Up to 0.5 | 967 | 10.9 | 0.50 |
| Co₃O₄ Nanoparticles (electrochemically activated) | 0 - 0.5 | 33245 | 5 | N/A |
| Co(OH)₂-fCNTs | 0.05 - 0.7 | 28 | 43.2 | 0.45 |
Gas Sensing (e.g., CO, NH₃)
The semiconducting nature of cobalt hydroxide oxide, along with its high surface area in nanostructured forms, makes it suitable for use in chemiresistive gas sensors. The operating principle of these sensors is based on the change in electrical resistance of the CoOOH material upon adsorption of gas molecules.
Carbon Monoxide (CO) Sensing: CoOOH has been identified as an active material for sensing carbon monoxide, a toxic industrial gas. The high conductivity of CoOOH is advantageous for its use in resistance-type gas sensors. daneshyari.com The sensing mechanism involves the oxidation of CO on the surface of the material. It has been shown that Co(III) ions, which are present in CoOOH, are active in this reaction. daneshyari.com This allows for the development of CO sensors that can operate at relatively low temperatures, which is a significant advantage over many other metal oxide sensors that require high temperatures to achieve optimal performance. daneshyari.com
The performance characteristics of gas sensors utilizing cobalt-based materials are highlighted in the table below.
| Sensing Material | Target Gas | Operating Temperature | Response Time | Recovery Time | Key Findings |
|---|---|---|---|---|---|
| CoOOH | CO | Low Temperature | N/A | N/A | High conductivity and active Co(III) ions facilitate CO oxidation. daneshyari.com |
| Co(OH)₂/Ti₃C₂Tₓ | NH₃ | Room Temperature | 29 s | 49 s | Response value of ~14.7%/100 ppm, three times that of pure MXene. rsc.org |
| Cobalt Oxide Films | NH₃·H₂O | 300°C | N/A | N/A | Demonstrated good sensitivity to ammonium (B1175870) hydroxide vapors. researchgate.net |
Future Research Directions and Perspectives
Advancements in Controlled Synthesis and Morphology
Future research will heavily focus on the development of sophisticated synthesis methodologies that offer precise control over the morphology, crystallinity, and defect structure of cobalt hydroxide (B78521) oxide. The relationship between the material's physical form and its functional properties is well-established, making tailored synthesis a cornerstone of performance enhancement.
Researchers are moving beyond traditional precipitation and hydrothermal methods to explore more advanced techniques. Electrochemical deposition, for instance, allows for the direct growth of nanostructured CoOOH films on conductive substrates, offering control over thickness and morphology, such as nanoflakes and nanosheets. researchgate.netiaea.org Future work will likely refine these electrochemical protocols to create highly ordered and complex architectures. rsc.org
A key objective is the synthesis of diverse nanostructures, as morphology significantly impacts the number of exposed active sites and ion diffusion pathways. Research has demonstrated the synthesis of nanodiscs, nanobars, and porous nanoplates. researchgate.netacs.orgresearchgate.net The use of surfactants and soft templates during synthesis has been shown to effectively guide the growth of specific morphologies, such as cauliflower-like or net-like structures in related cobalt-nickel hydroxides. royalsocietypublishing.org Future investigations will explore a wider array of structure-directing agents to produce novel and more complex three-dimensional hierarchical structures. The goal is to create materials with maximized surface area and an abundance of catalytically active sites. researchgate.net
Table 1: Synthesis Methods and Resulting CoOOH Morphologies
| Synthesis Method | Key Control Parameters | Resulting Morphology | Potential Advantages |
|---|---|---|---|
| Electrochemical Deposition | Potential, Deposition Time, Substrate | Nanostructured films, Nanosheets | Direct growth on electrodes, good adhesion |
| Hydrothermal/Solvothermal | Temperature, Time, Additives (surfactants) | Nanowires, Nanocubes, Nanosheets | High crystallinity, good morphology control |
| Chemical Bath Deposition | Precursor Concentration, Temperature, Time | Nanostructured films, Nanobars | Simple, scalable, low temperature |
| Oxidation of Co(OH)₂ | Oxidizing Agent, Temperature | Nanodiscs, Nanoplates | Topotactical conversion, preserves precursor morphology |
Deeper Mechanistic Understanding of Electrocatalytic Processes
While CoOOH is a renowned electrocatalyst, particularly for the oxygen evolution reaction (OER), a complete mechanistic understanding remains elusive. Future research will employ advanced in-situ and operando spectroscopic techniques to probe the catalyst's surface and electronic structure under actual operating conditions. acs.orgsemanticscholar.org These methods are crucial for identifying transient intermediates and understanding the dynamic changes the catalyst undergoes.
Recent groundbreaking studies have already shifted the mechanistic paradigm. Using operando X-ray absorption and Raman spectroscopy, researchers have identified the dominating resting state of the catalyst not as Co(III) but as a Co(IV) species (CoO₂). acs.orgacs.orgnih.gov Furthermore, these studies provided evidence for a cobalt superoxide (B77818) species as a key active intermediate in the OER pathway. acs.orgdicp.ac.cn A critical finding from this work is the identification of the release of dioxygen from this superoxide intermediate as the rate-determining step of the reaction. acs.orgnih.govunifr.chepfl.ch
Future investigations will aim to:
Elucidate the Role of Spin State: Recent work has shown that high-spin Co³⁺ in CoOOH exhibits superior OER activity compared to the traditional low-spin state, attributed to faster electron transfer. ntu.edu.sgnih.gov Further research is needed to develop strategies to stabilize the high-spin state and understand its electronic influence on catalytic intermediates.
Clarify the "Iron Effect": The dramatic enhancement of OER activity upon iron incorporation into cobalt (oxy)hydroxides is a well-documented phenomenon. nih.gov Operando spectroscopy has revealed that iron is oxidized concurrently with oxygen evolution, while cobalt oxidation is suppressed. nih.govosti.gov However, the precise role of these oxidized iron sites and how they synergize with the cobalt matrix requires more detailed computational and experimental studies to fully understand the altered reaction pathway. acs.org
Distinguish Reaction Pathways: The debate between different OER mechanisms, such as the water nucleophilic attack (WNA) and the interaction of two adjacent metal-oxo units (IOM), continues. Future studies, combining operando spectroscopy with density functional theory (DFT) calculations, will be essential to map out the free energy profiles of these pathways on different CoOOH surfaces and polymorphs (e.g., γ-CoOOH vs. β-CoOOH). acs.orgrsc.org
Integration with Other Materials for Enhanced Performance
To overcome the intrinsic limitations of pure CoOOH, such as moderate electrical conductivity, future research will increasingly focus on creating advanced composite materials. By integrating CoOOH with other functional materials, it is possible to synergistically enhance its catalytic or charge-storage performance.
Key strategies for material integration include:
Conductive Supports: Incorporating CoOOH with highly conductive materials like porous carbon or graphene is a primary strategy. mdpi.com These supports not only improve charge transport to and from the active sites but also provide a high surface area for catalyst dispersion, preventing aggregation.
Heteroatom Doping: As discussed, doping with iron (Fe) has a profound effect on OER activity. nih.govresearchgate.net Future work will explore a wider range of dopants to tune the electronic structure of the cobalt active sites, optimize the binding energies of reaction intermediates, and potentially enhance stability. acs.org
Mixed (Oxy)hydroxides: Creating composites with other transition metal hydroxides, particularly nickel hydroxide (Ni(OH)₂), is a promising avenue. royalsocietypublishing.org The resulting bimetallic or trimetallic systems can exhibit synergistic effects that surpass the performance of the individual components. For instance, CoOOH can provide a conductive and stabilizing host for more active catalytic sites like iron. nih.gov
Protective Interlayers: For applications in photoelectrochemistry, integrating a stable CoOOH catalyst with a light-absorbing semiconductor requires careful interface engineering. Bilayer structures, where a stable cobalt oxide (Co₃O₄) layer protects the semiconductor and a highly active cobalt hydroxide/oxyhydroxide layer provides the catalytic function, are being explored to enhance both performance and durability. tum.de
Long-Term Stability and Durability Studies
For any practical application, the long-term stability and durability of CoOOH are paramount. While effective, CoOOH can be susceptible to degradation, especially under the harsh oxidative conditions of the OER in alkaline media. Future research must systematically investigate these degradation mechanisms and develop robust stabilization strategies.
Key research directions include:
Identifying Degradation Pathways: Studies have shown that CoOOH-based catalysts can suffer from dissolution or convert into denser, less active oxide-like phases during prolonged operation, leading to a decrease in activity. nih.govresearchgate.net Future work needs to employ long-term chronoamperometry coupled with post-mortem material characterization to precisely identify the structural and compositional changes that lead to performance decay.
Decoupling Catalysis from Corrosion: A critical challenge is to understand the interplay between the catalytic cycle and catalyst corrosion. Advanced techniques are needed to distinguish between charge transfer processes coupled to the OER and those related to the dissolution and re-deposition of cobalt ions. semanticscholar.org
Developing Stabilization Strategies: Research is needed to enhance the intrinsic stability of the CoOOH structure. This could involve creating amorphous or disordered surface layers, which have been shown to host more active and potentially more stable sites. uq.edu.au Another approach is the use of composite materials where a support matrix, like porous carbon, or an underlying stable oxide layer can anchor the CoOOH and prevent its degradation. mdpi.comtum.de The in-situ formation of stable CoOOH from precursor materials under operating conditions is another promising route to creating robust electrocatalysts. rsc.org
Development of Novel Applications
While electrocatalysis for water splitting remains a primary focus, the unique properties of CoOOH make it a candidate for a range of other emerging applications. Future research will broaden the scope of CoOOH exploration, moving into new technological arenas.
Potential novel applications include:
Energy Storage: Cobalt hydroxide and oxyhydroxide are highly promising materials for supercapacitor electrodes due to their high theoretical specific capacitance. doaj.orgproquest.comnih.gov Future work will focus on designing CoOOH-based composite electrodes (e.g., CoOOH–Co(OH)₂) with optimized nanostructures to maximize ion accessibility and cycling stability for high-performance energy storage devices. researchgate.netiaea.orgresearchgate.netresearchgate.net
Environmental Remediation: The catalytic properties of CoOOH can be harnessed for environmental cleanup. It has been demonstrated as an efficient heterogeneous catalyst for activating peroxymonosulfate (B1194676) to degrade oil in contaminated soil. nih.gov Future studies could explore its use in advanced oxidation processes for the degradation of a wider range of persistent organic pollutants in water and wastewater. researchgate.net
Sensors: The high surface area and reactive nature of nanostructured CoOOH could be exploited for chemical sensing applications. Research into CoOOH-based composites for gas sensors, for example, could yield devices with high sensitivity and selectivity for various analytes.
By systematically addressing these future research directions, the scientific community can overcome current limitations and pave the way for the widespread application of cobalt hydroxide oxide in next-generation sustainable technologies.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for cobalt hydroxide oxide (CoOOH) with controlled crystallinity and morphology?
- Methodological Answer : this compound can be synthesized via precipitation of cobalt salts (e.g., CoCl₂ or Co(NO₃)₂) with alkaline solutions (e.g., NaOH or NH₄OH). For controlled morphology, hydrothermal methods at 80–150°C for 6–24 hours are recommended. Adjusting pH (8–12) and using templating agents (e.g., urea) can tailor particle size and crystallinity. Characterization via XRD (peaks at ~20° and ~40° 2θ for layered structures) and TEM (platelet morphology) is critical . Electrochemical oxidation of Co(OH)₂ in phosphate-buffered solutions (pH 7) also produces amorphous CoOOH films, validated by cyclic voltammetry and XPS .
Q. How can researchers ensure reproducibility in this compound synthesis for catalytic studies?
- Methodological Answer : Standardize reaction parameters (temperature, pH, precursor concentration) and post-synthesis treatments (e.g., washing with deionized water to remove residual ions). Use inert atmospheres (N₂/Ar) to prevent oxidation during synthesis. Purity and phase identity must be confirmed via XRD, FTIR (O–H and Co–O stretches at 3600 cm⁻¹ and 500–600 cm⁻¹), and TGA (weight loss at 150–300°C due to dehydration) .
Q. What characterization techniques are essential for differentiating this compound polymorphs (e.g., α-CoOOH vs. β-CoOOH)?
- Methodological Answer :
- XRD : α-CoOOH shows a layered structure with a basal spacing of ~7 Å, while β-CoOOH has a brucite-like structure with a spacing of ~4.6 Å.
- Raman Spectroscopy : α-CoOOH exhibits bands at 510 and 680 cm⁻¹ (Co–O vibrations), whereas β-CoOOH shows a dominant peak at 470 cm⁻¹.
- XPS : Co 2p₃/₂ binding energy at ~780 eV (Co³+) confirms oxidation state. Post-edge features in XANES can distinguish local coordination .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its oxygen evolution reaction (OER) activity in electrocatalysis?
- Methodological Answer : The OER mechanism involves Co³+/⁴+ redox couples. Density functional theory (DFT) calculations show that edge-site Co atoms in layered CoOOH have lower overpotentials (η < 300 mV) due to optimized OH adsorption energies. Experimental validation includes Tafel slope analysis (40–60 mV/dec) and in-situ Raman spectroscopy to track intermediate species (e.g., Co–OOH) . Doping with Fe or Ni alters d-band centers, reducing charge-transfer resistance (EIS data) and improving turnover frequency .
Q. What experimental strategies resolve contradictions in reported OER activities of this compound across studies?
- Methodological Answer :
- Control Electrolyte Effects : Test in buffered (phosphate, borate) vs. unbuffered solutions; pH shifts during OER can alter surface speciation.
- Normalize Activity : Report metrics per electrochemical surface area (ECSA) via double-layer capacitance measurements, not geometric area.
- Post-Test Characterization : Use XPS to detect surface oxidation or dissolution (e.g., Co²+ leaching in acidic media) .
Q. How can oxygen stoichiometry in this compound be quantified, and how does it impact catalytic stability?
- Methodological Answer :
- Iodometric Titration : Dissolve CoOOH in HCl, reduce Co³+ to Co²+ with KI, and titrate liberated I₂ with Na₂S₂O₃.
- H₂-TPR : Hydrogen consumption peaks at 300–400°C correlate with oxygen vacancy density. Higher vacancy content (e.g., CoOOH₀.₈) enhances conductivity but may accelerate degradation in cyclic tests .
Q. What advanced synthesis methods enable integration of this compound into layered double hydroxides (LDHs) for hybrid catalysts?
- Methodological Answer :
- Top-Down Delamination : Exfoliate CoOOH in formamide to produce single-layer nanosheets. Confirm via AFM (thickness ~1 nm) and SAED (hexagonal diffraction patterns).
- Bottom-Up Assembly : Co-precipitate Co²+ and Al³+ in a molar ratio (3:1) under N₂ atmosphere. Intercalate with NO₃⁻ or CO₃²⁻ anions to stabilize layered structures. Electrochemical testing in ZABs (zinc-air batteries) shows enhanced bifunctional activity (ΔE = OER–ORR < 0.8 V) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
